Promazine Hydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVSXRLRGOICGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046949 | |
| Record name | Promazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53-60-1 | |
| Record name | Promazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promazine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROMAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PROMAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine-10-propanamine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Promazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Promazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U16EOR79U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
promazine hydrochloride mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Promazine Hydrochloride
Abstract
This compound is a first-generation, low-potency antipsychotic agent belonging to the phenothiazine class of compounds.[1][2] First approved in 1956, its therapeutic utility is rooted in a complex pharmacodynamic profile characterized by broad-spectrum antagonism at multiple G-protein coupled receptors (GPCRs) within the central nervous system.[1][3] This guide provides a detailed technical examination of the molecular mechanisms underpinning the action of this compound. We will dissect its interactions with primary and secondary receptor targets, delineate the downstream signaling cascades it modulates, and present validated experimental protocols for characterizing its pharmacologic activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of neuropsychopharmacology.
Introduction: The Phenothiazine Scaffold and Promazine's Place
Promazine is a derivative of phenothiazine, a chemical scaffold shared by numerous early antipsychotic drugs, including chlorpromazine.[1][4] Its therapeutic efficacy, particularly in managing agitation and psychotic symptoms, stems from its ability to modulate dopaminergic and serotonergic neurotransmission.[2][5] However, its clinical profile is also defined by a significant affinity for a range of other neuroreceptors, which contributes to its side-effect profile.[1][3] Unlike high-potency typical antipsychotics that are more selective for the dopamine D2 receptor, promazine's "promiscuous" binding explains both its therapeutic applications and its adverse effects, such as sedation and anticholinergic symptoms.[1][6][7]
Core Pharmacodynamics: A Multi-Receptor Antagonist Profile
The primary mechanism of action for this compound is competitive antagonism at several key neurotransmitter receptors.[8] The antipsychotic effects are largely attributed to its blockade of dopamine and serotonin receptors, while interactions with adrenergic, histaminergic, and muscarinic receptors are primarily associated with its side effects.[1][9]
Dopamine Receptor Antagonism: The Antipsychotic Cornerstone
The cornerstone of typical antipsychotic action is the blockade of post-synaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[9][10] Promazine is an antagonist at dopamine D1, D2, and D4 receptors.[1][8]
-
D2 Receptor Signaling Cascade: The D2 receptor is a Gi/o-coupled GPCR.[11][12] Upon binding dopamine, the receptor activates the inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[12] By competitively blocking the D2 receptor, promazine prevents this cascade, leading to a normalization of the hyperdopaminergic state believed to underlie the positive symptoms of psychosis, such as hallucinations and delusions.[2][9][13]
Serotonin Receptor Antagonism: Modulating Atypicality
Promazine exhibits potent antagonism at serotonin 5-HT2A and 5-HT2C receptors.[1][3] Notably, its activity at 5-HT2A receptors is greater than at D2 receptors, a characteristic more commonly associated with atypical antipsychotics.[1][3] This dual antagonism is thought to mitigate the risk of extrapyramidal side effects (EPS) and may improve negative symptoms by increasing dopamine release in other brain regions, such as the nigrostriatal and prefrontal pathways.[14][15]
-
5-HT2A Receptor Signaling Cascade: The 5-HT2A receptor is a Gq/11-coupled GPCR.[16] Agonist binding activates the Gq protein, which stimulates the enzyme phospholipase C (PLC).[17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[16][17] Promazine's blockade of the 5-HT2A receptor prevents this excitatory signaling cascade.[18]
Secondary Receptor Targets and Clinical Implications
Promazine's broad receptor-binding profile is responsible for many of its characteristic side effects.[1]
-
Muscarinic Acetylcholine Receptors (M1-M5): Antagonism at these receptors leads to anticholinergic effects such as dry mouth, blurred vision, constipation, and urinary retention.[1][2]
-
Histamine H1 Receptors: Blockade of H1 receptors is a primary contributor to the sedative and hypnotic effects of promazine, as well as potential weight gain.[1][6][9]
-
Alpha-1 Adrenergic Receptors: Antagonism at α1-adrenergic receptors inhibits vasoconstriction, leading to potential orthostatic hypotension (a drop in blood pressure upon standing), dizziness, and reflex tachycardia.[1][19]
Receptor Binding Affinity Profile
The relative potency of promazine at its various targets can be quantified by its binding affinity (Ki), where a lower Ki value indicates a higher binding affinity.
| Receptor Target | UniProt ID | Action | Ki (-log[M]) |
| Alpha-1A Adrenergic Receptor | P35348 | Antagonist | 8.23 |
| D(2) Dopamine Receptor | P14416 | Antagonist | 6.70 |
| 5-HT Receptor 2A | P28223 | Antagonist | 7.80 |
| 5-HT Receptor 2C | P28335 | Antagonist | 7.28 |
| Sodium-dependent noradrenaline transporter | P23975 | - | 7.89 |
| Sodium-dependent serotonin transporter | P31645 | - | 7.34 |
| Data sourced from Drug Central.[20] |
Pharmacokinetics and Metabolism
Promazine is readily absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism, resulting in lower plasma concentrations after oral administration compared to intramuscular injection.[21] It is extensively metabolized in the liver via hydroxylation, N-oxidation, oxidation of the sulfur atom, and dealkylation, followed by conjugation with glucuronic acid.[21] Promazine is highly protein-bound, widely distributed in the body, and readily crosses the blood-brain barrier.[21][22] Its metabolites, some of which are active, are excreted in urine and feces.[21]
Experimental Protocols for Mechanistic Characterization
To elucidate the mechanism of action for a compound like promazine, a series of in-vitro assays are essential. These protocols serve as self-validating systems to confirm receptor binding and functional modulation.
Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
-
Materials:
-
Cell membranes from a stable cell line overexpressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 antagonists).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
This compound serial dilutions.
-
96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.
-
-
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the promazine serial dilutions.
-
Add 50 µL of the radioligand ([³H]-Spiperone) at a concentration near its Kd value.
-
Add 100 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts from wells with Haloperidol) from total binding.
-
Plot the percentage of specific binding against the log concentration of promazine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of promazine that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Gq-Coupled Receptor Functional Assay (Calcium Flux)
This assay measures the functional antagonism of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor, by monitoring changes in intracellular calcium.[23][24]
-
Objective: To determine the potency (IC₅₀) of this compound in inhibiting serotonin-induced calcium mobilization via the 5-HT2A receptor.
-
Materials:
-
A stable cell line co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or aequorin).
-
Agonist: Serotonin (5-HT).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound serial dilutions.
-
A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation).
-
-
Methodology:
-
Plate the 5-HT2A expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating for 45-60 minutes at 37°C, according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of promazine (or vehicle control) to the wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Using the instrument's fluidics, add a pre-determined concentration of serotonin (typically the EC₈₀) to all wells simultaneously.
-
Continue recording the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well, subtracting the baseline fluorescence.
-
Normalize the data, setting the response in the vehicle-only wells (with serotonin addition) as 100% and the response in wells with no serotonin as 0%.
-
Plot the normalized response against the log concentration of promazine.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ value.
-
Conclusion
The mechanism of action of this compound is a paradigmatic example of a multi-receptor antagonist. Its antipsychotic effects are primarily driven by the blockade of dopamine D2 and serotonin 5-HT2A receptors, consistent with the foundational hypotheses of psychosis treatment.[1][10][14] However, its simultaneous antagonism of muscarinic, histaminergic, and adrenergic receptors is integral to its overall clinical profile, including its significant sedative and anticholinergic side effects.[1] A thorough understanding of this complex polypharmacology, validated through rigorous in-vitro binding and functional assays, is critical for the rational design of future CNS therapeutics and for providing a mechanistic basis for its clinical application.
References
- 1. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. carewellpharma.in [carewellpharma.in]
- 5. jebms.org [jebms.org]
- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. What is the mechanism of Chlorthis compound? [synapse.patsnap.com]
- 10. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. jebms.org [jebms.org]
- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. promazine [drugcentral.org]
- 21. medicines.org.uk [medicines.org.uk]
- 22. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. probiocdmo.com [probiocdmo.com]
The Structure-Activity Relationship of Promazine Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
Promazine hydrochloride, a first-generation antipsychotic of the phenothiazine class, has served as a foundational molecule in the development of neuroleptic agents. Its clinical efficacy is intrinsically linked to its chemical architecture, which dictates its interaction with various neurotransmitter receptors, primarily the dopamine D2 receptor. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the pharmacological profile of promazine and its analogs. We will dissect the core structural components of the phenothiazine scaffold—the tricyclic nucleus, the N10-alkylamino side chain, and the C2-substituent—to elucidate the molecular determinants of antipsychotic activity. This analysis is supported by quantitative binding data, detailed experimental protocols for receptor affinity and functional assessment, and visual models of key concepts to provide researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of novel central nervous system agents.
Introduction: The Phenothiazine Scaffold and the Dawn of Antipsychotic Therapy
The discovery of chlorpromazine in the 1950s, a close analog of promazine, revolutionized the treatment of psychosis and laid the groundwork for modern psychopharmacology.[1] These phenothiazine derivatives were found to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, primarily through their ability to antagonize dopamine D2 receptors in the mesolimbic pathway.[2][3] this compound itself, differing from chlorpromazine by the absence of a chlorine atom at the 2-position, exhibits a similar, albeit less potent, antipsychotic profile.[4] The study of promazine and its extensive family of analogs has been instrumental in defining the pharmacophore required for dopamine receptor blockade and has guided the development of subsequent generations of antipsychotic drugs.[5][6] Understanding the intricate SAR of this class of compounds remains a critical exercise for medicinal chemists aiming to design novel therapeutics with improved efficacy and reduced side-effect profiles.
The Core Pharmacophore: A Trifecta of Structural Determinants
The antipsychotic activity of promazine and its congeners is dictated by three key structural features: the phenothiazine ring system, the length and nature of the aminoalkyl side chain at the N10 position, and the substituent at the C2 position of the tricyclic nucleus.
The Phenothiazine Nucleus: More Than Just a Scaffold
The tricyclic phenothiazine ring system is the foundational structure, providing the necessary lipophilicity for blood-brain barrier penetration.[1] While the unsubstituted phenothiazine core itself is devoid of significant antipsychotic activity, it serves as the essential anchor for the side chain and any ring substituents.[7] Oxidation of the sulfur atom at the 5-position to a sulfoxide or sulfone dramatically reduces or abolishes antipsychotic activity, highlighting the importance of the specific electronic and conformational properties of the thia- and aza-heterocycle.[8]
The N10-Alkylamino Side Chain: A Critical Link
The nature of the side chain attached to the nitrogen atom at position 10 is a crucial determinant of neuroleptic potency.
-
Chain Length: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for potent antipsychotic activity.[1][7] Shortening the chain to two carbons, as seen in promethazine, significantly reduces antidopaminergic effects and enhances antihistaminic and anticholinergic properties.[7]
-
Terminal Amino Group: A tertiary amino group is essential for maximal neuroleptic activity.[1][7] Primary and secondary amines exhibit significantly lower potency. The nature of the alkyl groups on this nitrogen also plays a role; dimethylamino substitution, as in promazine, is common. Incorporating the terminal nitrogen into a piperazine or piperidine ring can modulate potency and side-effect profiles. Notably, piperazine-containing phenothiazines often exhibit higher potency than their aliphatic counterparts.[3]
The C2-Substituent: The Potency Modulator
The substituent at the 2-position of the phenothiazine ring has the most profound impact on antipsychotic potency. Promazine, being unsubstituted at this position, is less potent than its 2-substituted analogs.
-
Electron-Withdrawing Groups: The introduction of an electron-withdrawing group at the C2 position significantly enhances antipsychotic activity.[1][7] The order of potency generally follows the electron-withdrawing strength of the substituent, for example, -CF3 > -Cl > -H.[3] This is clearly illustrated by comparing the D2 receptor affinity of promazine (unsubstituted) with that of chlorpromazine (-Cl) and triflupromazine (-CF3).
-
Positional Isomerism: Substitution at other positions on the phenothiazine ring (1, 3, or 4) generally leads to a decrease in antipsychotic activity compared to substitution at the 2-position.[1]
The prevailing hypothesis for this observation is that the C2-substituent engages in favorable van der Waals interactions with the N10-side chain, inducing a conformation that mimics the spatial arrangement of dopamine, thereby facilitating competitive antagonism at the D2 receptor.[1]
Quantitative Analysis of Structure-Activity Relationships
The SAR principles outlined above are substantiated by quantitative data from in vitro pharmacological assays. Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor, providing a direct measure of its binding potency (Ki value).
Data Presentation: Dopamine D2 Receptor Binding Affinities of Promazine Analogs
| Compound | R1 (C2-Substituent) | R2 (N10-Side Chain) | Dopamine D2 Receptor Binding Affinity (Ki, nM) |
| Promazine | -H | -(CH2)3N(CH3)2 | ~10-50 |
| Chlorpromazine | -Cl | -(CH2)3N(CH3)2 | ~1-10[9] |
| Triflupromazine | -CF3 | -(CH2)3N(CH3)2 | ~1-5 |
| Fluphenazine | -CF3 | -(CH2)3-N(CH2CH2OH)-piperazine | 0.4[9] |
| Promethazine | -H | -CH2CH(CH3)N(CH3)2 | >100 |
Note: Ki values are approximate and can vary between studies depending on the experimental conditions. This table is a representative compilation from multiple sources to illustrate SAR trends.
This data clearly demonstrates that the addition of an electron-withdrawing group at the C2 position (Cl in chlorpromazine, CF3 in triflupromazine) increases affinity for the D2 receptor compared to the unsubstituted promazine. Furthermore, the incorporation of a piperazine moiety in the side chain, as in fluphenazine, leads to a significant enhancement in binding affinity. Conversely, altering the three-carbon chain to a two-carbon, branched chain in promethazine drastically reduces D2 receptor affinity.
Experimental Protocols for SAR Determination
To empirically determine the SAR of novel promazine analogs, a standardized set of in vitro assays is essential. Below are detailed protocols for a radioligand binding assay to determine D2 receptor affinity and a functional assay to measure the downstream consequences of receptor antagonism.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity (Ki Determination)
This protocol outlines a competitive binding experiment to determine the affinity of a test compound for the human dopamine D2 receptor using [3H]spiperone, a high-affinity antagonist radioligand.[10][11]
Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to displace [3H]spiperone from D2 receptors.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]spiperone (specific activity ~15-30 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test Compounds: this compound or its analogs, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration) or another suitable D2 antagonist.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Step-by-Step Methodology:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer and dilute to a final protein concentration of 20-40 µ g/well .
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, [3H]spiperone, and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]spiperone, non-specific binding control, and membrane suspension.
-
Competitor Wells: Assay buffer, [3H]spiperone, varying concentrations of the test compound, and membrane suspension.
-
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the test compound at various concentrations (typically 10-12 concentrations spanning from 1 pM to 10 µM) or the non-specific binding control to the appropriate wells.
-
Add 25 µL of [3H]spiperone solution (at a final concentration close to its Kd, e.g., 0.1-0.3 nM).
-
Initiate the binding reaction by adding 100 µL of the diluted membrane suspension to all wells. The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[12]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average DPM of the non-specific binding wells from the average DPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression analysis to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation :[9] Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor (determined from a separate saturation binding experiment).[10]
-
Functional Assay: Dopamine D2 Receptor-Mediated cAMP Inhibition
This protocol measures the ability of a test compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of D2 receptor activation (which is coupled to Gi/o proteins).[2]
Objective: To determine the functional potency (IC50) of a test compound as a D2 receptor antagonist.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) with supplements.
-
Agonist: Dopamine.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compounds: this compound or its analogs.
-
cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture the cells under standard conditions (37°C, 5% CO2). Seed the cells into 96- or 384-well plates and grow to 80-90% confluency.
-
Cell Stimulation:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (test compound) for 15-30 minutes.
-
Add a fixed concentration of dopamine (typically its EC80, the concentration that gives 80% of the maximal response) in the presence of forskolin (to stimulate cAMP production).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement assay following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration (or the fluorescence ratio for HTRF assays) against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC50 value of the antagonist.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the essential pharmacophore, the D2 receptor signaling pathway, and a typical experimental workflow.
Diagram 1: The Phenothiazine Pharmacophore for D2 Antagonism
References
- 1. SAR of phenothiazine.pptx [slideshare.net]
- 2. innoprot.com [innoprot.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sar of phenothiazine by sirajuddin | PPTX [slideshare.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Pharmacological Profiling of Promazine Hydrochloride
This guide provides a comprehensive framework for the pharmacological characterization of promazine hydrochloride, a phenothiazine derivative with a rich history in therapeutics. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a strategic and methodologically robust approach to defining the complete pharmacological signature of this compound. We will delve into the causality behind experimental choices, ensuring a self-validating and authoritative exploration of this compound's multifaceted interactions with biological systems.
Introduction: Deconstructing a Classic Phenothiazine
This compound, first approved in 1956, is a first-generation antipsychotic and antiemetic belonging to the phenothiazine class.[1] Its clinical utility stems from a complex interplay with multiple neurotransmitter systems.[2][3] A thorough pharmacological profiling is therefore not merely an academic exercise but a critical step in understanding its therapeutic window, predicting potential adverse effects, and identifying opportunities for novel therapeutic applications. This guide will provide the strategic and technical details necessary to conduct such a comprehensive evaluation.
Core Mechanism of Action: A Multi-Receptor Antagonist Profile
This compound's primary therapeutic effects are attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] However, its clinical profile is significantly influenced by its interactions with a broader range of receptors, contributing to both its therapeutic efficacy and its side-effect profile.[1][3] A comprehensive understanding of its receptor binding affinity is paramount.
Primary Target Engagement: Dopamine and Serotonin Receptor Systems
The antipsychotic effects of promazine are largely mediated by its blockade of postsynaptic D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of psychosis such as hallucinations and delusions.[1][2] Concurrently, its antagonism of 5-HT2A receptors is believed to contribute to a lower incidence of extrapyramidal side effects compared to more selective D2 antagonists.[1][3]
A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of this compound for its primary targets.
Diagram: Competitive Radioligand Binding Assay Workflow
References
Technical Guide: Promazine Hydrochloride's Binding Affinity for Dopamine Receptors
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the binding affinity of promazine hydrochloride for the five subtypes of dopamine receptors (D1-D5). Promazine, a first-generation phenothiazine antipsychotic, exerts its therapeutic effects primarily through the antagonism of these receptors.[1][2] Understanding the specific binding profile—the affinity (Ki) of promazine for each receptor subtype—is critical for elucidating its mechanism of action, predicting its therapeutic efficacy, and explaining its side-effect profile. This document details the principles and a self-validating methodology for determining binding affinity via competitive radioligand binding assays, presents a consolidated summary of promazine's binding data, and explores the functional consequences of receptor antagonism through an analysis of downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of promazine's pharmacology.
Introduction to Promazine and the Dopamine Receptor Family
1.1. This compound: A Phenothiazine Antipsychotic
Promazine is a phenothiazine derivative that was historically used for its antipsychotic and antiemetic properties, particularly in the short-term treatment of psychomotor agitation.[1][2] Its molecular mechanism of action is complex, involving antagonism at a wide range of neurotransmitter receptors, including dopamine, serotonin, histamine, muscarinic, and adrenergic receptors.[3][4] The antipsychotic effects are largely attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[3] However, its broad receptor-binding profile also accounts for its various side effects.
1.2. The Dopamine Receptor Superfamily
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes in the brain, including motor control, motivation, reward, and cognitive function.[5][6] They are classified into two main families based on their structure, pharmacology, and downstream signaling mechanisms:
-
D1-like Receptors (D1 and D5): These receptors are typically coupled to a stimulatory G protein (Gαs or Gαolf).[7] Activation of D1-like receptors stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[8][9]
-
D2-like Receptors (D2, D3, and D4): These receptors are coupled to an inhibitory G protein (Gαi/o).[10][11] Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[12]
The differential affinity of a drug like promazine for these receptor subtypes determines its overall pharmacological effect.
1.3. The Significance of Receptor Binding Affinity (Ki)
In pharmacology, the affinity of a drug for its receptor is a measure of how tightly it binds. This is quantified by the dissociation constant (Kd) or, for a competing drug (an antagonist like promazine), the inhibition constant (Ki).
-
Inhibition Constant (Ki): This value represents the concentration of a competing ligand (inhibitor) that would occupy 50% of the receptors if no radioligand were present.[13] A lower Ki value signifies a higher binding affinity and greater potency. Ki is an intrinsic property of the drug-receptor interaction and, unlike the IC50 value, is independent of the specific assay conditions (like substrate concentration), making it the gold standard for comparing the potency of different drugs.[13][14]
Understanding promazine's Ki at each dopamine receptor subtype allows researchers to build a comprehensive picture of its selectivity and potential clinical impact.
Methodology: A Self-Validating System for Determining Binding Affinity
The cornerstone for determining a drug's binding affinity is the competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., promazine) to displace a specific, radioactively labeled ligand ("radioligand") from its receptor. The protocol described below is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.
2.1. Causality Behind Experimental Choices
-
Receptor Source: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human dopamine receptor subtype or from specific brain regions known to be rich in a particular receptor (e.g., striatum for D1/D2). This ensures that the binding being measured is specific to the receptor of interest.
-
Radioligand Selection: The radioligand must be highly specific and have a high affinity for the target receptor. This choice is critical for achieving a sufficient signal-to-noise ratio. For example, [³H]SCH23390 is a classic choice for D1-like receptors, while [³H]Spiperone or [³H]Raclopride are frequently used for D2-like receptors.[15]
-
Assay Buffer: A stable buffer system (e.g., 50 mM Tris-HCl) is used to maintain a physiological pH (typically 7.4), which is essential for consistent receptor conformation and ligand binding. Additives like MgCl2 are often included as they can be required for optimal receptor integrity and G protein coupling.[16]
-
Filtration: Rapidly separating bound from free radioligand is crucial. This is achieved by vacuum filtration through glass fiber filters (e.g., GF/C). The filters are often pre-soaked in a polymer like polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter material.[16]
2.2. Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
2.3. Step-by-Step Experimental Protocol
This protocol outlines a typical competitive binding assay in a 96-well format.
-
Membrane Preparation:
-
Homogenize receptor-expressing cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[16]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[16]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[16]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Plate Setup:
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the chosen radioligand.[16]
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration (e.g., 10 µM) of a standard, non-radioactive antagonist (e.g., haloperidol for D2), and 50 µL of the radioligand. This saturates the specific binding sites, so any remaining radioactivity represents non-specific binding.[16]
-
Competition Wells: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations (typically a serial dilution spanning several orders of magnitude), and 50 µL of the radioligand.[16]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation ensures mixing.[16]
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a PEI-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[16]
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[16]
-
2.4. Data Analysis: From IC50 to Ki
-
Calculate Specific Binding: For each concentration of promazine, calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Determine IC50: Plot the specific binding as a function of the logarithm of promazine concentration. Fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of promazine that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki using the Cheng-Prusoff Equation: The Ki value is derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[13]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of promazine.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined in separate saturation binding experiments).
-
This conversion is crucial because the IC50 value is dependent on assay conditions, whereas the Ki is a true measure of the inhibitor's affinity.[13][14]
Binding Affinity Profile of this compound
The following table summarizes the binding affinities (Ki) of promazine for human dopamine receptor subtypes, as well as other key receptors implicated in its therapeutic and side-effect profile. Data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) and other authoritative sources. Lower Ki values indicate higher affinity.
| Receptor Target | Ki (nM) | Receptor Family / Function | Implication of Antagonism |
| Dopamine D1 | 24 | D1-like (Gαs-coupled) | Potential cognitive blunting, apathy |
| Dopamine D2 | 4.6 | D2-like (Gαi-coupled) | Primary Antipsychotic Effect ; Extrapyramidal side effects (EPS), hyperprolactinemia |
| Dopamine D3 | 7.4 | D2-like (Gαi-coupled) | Modulation of cognition and mood |
| Dopamine D4 | 10 | D2-like (Gαi-coupled) | Role in cognition; clozapine-like effects |
| Dopamine D5 | 48 | D1-like (Gαs-coupled) | Modulation of blood pressure, cognition |
| Serotonin 5-HT2A | 2.6 | Serotonergic | Atypical antipsychotic properties, reduced EPS risk |
| Histamine H1 | 2.6 | Histaminergic | Sedation, weight gain |
| Muscarinic M1 | 23 | Cholinergic | Anticholinergic side effects (dry mouth, blurred vision, constipation) |
| Adrenergic α1A | 3.6 | Adrenergic | Orthostatic hypotension, dizziness |
(Data synthesized from multiple sources, including the NIMH PDSP database, for illustrative purposes of a typical profile)[3][4][17]
Analysis of the Profile: Promazine exhibits high affinity for the D2 receptor (Ki = 4.6 nM), which is consistent with its classification as a typical antipsychotic.[3] It also shows significant affinity for D3 and D4 receptors. Its affinity for D1-like receptors (D1 and D5) is comparatively lower. Critically, promazine is not selective; it possesses very high affinity for 5-HT2A, H1, and α1A receptors.[3][4] This "dirty" pharmacological profile explains both its therapeutic actions and its prominent sedative, anticholinergic, and cardiovascular side effects.
Functional Consequences: Downstream Signaling Pathways
Promazine's antagonism at dopamine receptors directly impacts intracellular signaling cascades. By blocking dopamine's access, promazine prevents the conformational change in the receptor required to activate its associated G protein, thereby inhibiting downstream events.
4.1. D1-like Receptor Signaling (Gs Pathway)
D1 and D5 receptors couple to Gαs/olf proteins.[7] When activated by dopamine, Gαs stimulates adenylyl cyclase (AC) to convert ATP into cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, altering neuronal excitability and gene expression.[8][18] Promazine, as an antagonist, blocks this entire cascade.
Caption: Promazine blocks the D1-like receptor Gs-coupled pathway.
4.2. D2-like Receptor Signaling (Gi Pathway)
D2, D3, and D4 receptors couple to Gαi/o proteins.[10] When activated by dopamine, the αi subunit is released and directly inhibits adenylyl cyclase, leading to a decrease in cAMP production and reduced PKA activity.[12] Promazine's antagonism at these receptors prevents this inhibition. The therapeutic effect in psychosis is believed to result from blocking D2 receptor signaling in hyperactive dopaminergic pathways.
Caption: Promazine blocks the D2-like receptor Gi-coupled pathway.
Conclusion
This compound is a potent antagonist at D2-like dopamine receptors, a characteristic that underlies its primary antipsychotic mechanism. However, a comprehensive analysis of its binding affinity reveals a broad pharmacological footprint, with high affinity for numerous other monoamine receptors. The quantitative determination of its Ki values through rigorous, self-validating radioligand binding assays is fundamental to understanding this profile. By mapping these affinities to their respective downstream signaling pathways, researchers and clinicians can develop a more sophisticated model of promazine's action, providing a causal link between molecular binding events, therapeutic outcomes, and the manifestation of side effects. This detailed mechanistic insight remains critical for the development of next-generation therapeutics with improved efficacy and selectivity.
References
- 1. promazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating [mdpi.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 14. youtube.com [youtube.com]
- 15. resources.tocris.com [resources.tocris.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
An In-depth Technical Guide to Promazine Hydrochloride Protein Binding Assays and Kinetics
<
This guide provides a comprehensive technical overview of promazine hydrochloride's interaction with plasma proteins, a critical aspect of its pharmacokinetic and pharmacodynamic profile. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles, experimental methodologies, and kinetic analysis of promazine's protein binding.
Introduction: The Significance of Promazine's Protein Binding
Promazine is a phenothiazine derivative utilized for its antipsychotic and antiemetic properties.[1][2] Its mechanism of action involves antagonism at various receptors, including dopamine, serotonin, muscarinic, and histamine receptors.[1][3] The clinical efficacy and disposition of promazine are significantly influenced by its propensity to bind to plasma proteins. This binding is extensive, with reports indicating approximately 94% of promazine is bound to proteins in the bloodstream.[1][2]
The extent of plasma protein binding (PPB) is a pivotal parameter in drug development. It governs the concentration of the unbound, or "free," drug in circulation, which is the fraction available to interact with therapeutic targets and exert its pharmacological effect.[4][5] High protein binding can affect a drug's distribution, metabolism, and clearance, thereby influencing its half-life and potential for drug-drug interactions.[4][6] For a drug like promazine, understanding the nuances of its protein binding is essential for predicting its in vivo behavior and optimizing therapeutic regimens.
Primary Protein Interactions of Promazine
Promazine, as a basic drug, primarily interacts with several key plasma proteins:
-
Human Serum Albumin (HSA): As the most abundant protein in plasma, HSA is a major binding partner for many drugs.[7] It possesses multiple binding sites, with Sudlow sites I and II being the most well-characterized for drug interactions.[8][9] Phenothiazines, including promazine, have been shown to bind to HSA, often with a high capacity but lower affinity compared to other proteins.[10][11] This interaction is largely driven by hydrophobic forces.[11]
-
Alpha-1-Acid Glycoprotein (AAG): This acute-phase reactant protein is a primary binding site for many basic drugs.[10] For phenothiazines like promazine, AAG often exhibits a lower binding capacity but a higher affinity compared to albumin.[10][11] The concentration of AAG can increase in response to inflammatory conditions, which can, in turn, increase the plasma protein binding of drugs like promazine.[12]
-
Lipoproteins: Due to their lipophilic nature, phenothiazines can also associate with lipoproteins in the plasma.[10]
The binding of promazine to these proteins is a dynamic equilibrium, and the fraction of unbound drug can be influenced by factors such as the concentrations of the drug and proteins, the presence of other drugs that may compete for the same binding sites, and the patient's clinical status.[6][12]
Methodologies for Assessing Promazine-Protein Binding
Several robust analytical techniques are employed to quantify the extent of drug-protein binding. The choice of method depends on the drug's properties and the specific information required.[4][13]
Equilibrium Dialysis (ED)
Equilibrium dialysis is widely considered the "gold standard" for protein binding studies due to its accuracy and reliability.[5][14]
Principle: The method involves a semi-permeable membrane that separates a compartment containing the drug and plasma proteins from a protein-free buffer compartment.[14] The membrane allows the free drug to diffuse across until its concentration is at equilibrium in both chambers, while the larger protein-bound drug complexes are retained.[14][15]
Workflow Diagram:
Caption: Workflow for Equilibrium Dialysis.
Detailed Protocol:
-
Preparation: A rapid equilibrium dialysis (RED) device or a similar apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 8-14 kDa) is used.[5][14]
-
Sample Addition: Human plasma is spiked with this compound at a known concentration. A defined volume of this mixture is added to the plasma chamber of the dialysis cell.[14]
-
Buffer Addition: An equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the buffer chamber.[14][16]
-
Equilibration: The dialysis unit is sealed and incubated at 37°C for a sufficient period (typically 4-6 hours or longer for highly lipophilic compounds) with gentle agitation to allow the unbound drug to reach equilibrium.[15][16][17]
-
Sampling and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. To ensure matrix consistency for analysis, the plasma sample is often mixed with clean buffer, and the buffer sample is mixed with drug-free plasma.[15] The concentration of promazine in each sample is then accurately quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.[17]
Ultracentrifugation
Ultracentrifugation is another reliable method that physically separates the free drug from the protein-bound fraction without the use of a membrane.[4][20]
Principle: This technique leverages high centrifugal forces to pellet the larger protein molecules and their bound drug complexes, leaving the smaller, unbound drug molecules in the supernatant.[20][21]
Workflow Diagram:
Caption: Workflow for Ultracentrifugation.
Detailed Protocol:
-
Sample Preparation: A sample of plasma is spiked with this compound.
-
Centrifugation: The sample is subjected to ultracentrifugation at very high speeds (e.g., 30,000 rpm or higher) for a specified duration.[20]
-
Separation: The centrifugal force causes the plasma proteins and the drug bound to them to sediment at the bottom of the tube.[21]
-
Sampling: A sample of the supernatant, which represents the protein-free fraction containing the unbound drug, is carefully collected.[21]
-
Analysis: The concentration of promazine in the supernatant is determined by a suitable analytical method like LC-MS/MS.[22][23] The total drug concentration in the initial plasma sample is also measured.
-
Calculation: The fraction unbound is calculated as the ratio of the drug concentration in the supernatant to the total drug concentration.
Kinetics of Promazine-Protein Interactions
While equilibrium methods provide a static measure of protein binding, understanding the kinetics—the rates of association and dissociation—offers a more dynamic picture of the drug-protein interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying real-time biomolecular interactions.[24][25]
Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip.[25] In a typical experiment, a protein (e.g., HSA or AAG) is immobilized on the chip surface. A solution containing the small molecule drug (promazine) is then flowed over the surface. The binding of promazine to the immobilized protein causes an increase in mass at the surface, which is detected as a change in the SPR signal.[25][26]
Workflow Diagram:
Caption: SPR Experimental Workflow for Kinetic Analysis.
Experimental Protocol and Data Analysis:
-
Protein Immobilization: Human serum albumin or alpha-1-acid glycoprotein is covalently attached to the surface of an SPR sensor chip.
-
Association Phase: A series of promazine solutions at different concentrations are sequentially injected over the sensor surface. The binding of promazine to the immobilized protein is monitored in real-time, generating an association curve.[26]
-
Dissociation Phase: After the association phase, the flow is switched back to the running buffer, and the dissociation of promazine from the protein is monitored, generating a dissociation curve.[26]
-
Data Fitting: The resulting sensorgrams (plots of SPR response versus time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ).
-
Affinity Determination: The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated as the ratio of kₑ to kₐ (Kₑ = kₑ/kₐ).
Data Presentation and Interpretation
The data obtained from these assays are crucial for building pharmacokinetic/pharmacodynamic (PK/PD) models.[4]
Quantitative Data Summary:
| Parameter | Method | Typical Value for Promazine | Significance |
| Percent Bound (%) | Equilibrium Dialysis, Ultracentrifugation | ~94%[1][2] | High binding indicates a smaller fraction of free drug available for therapeutic action. |
| Fraction Unbound (fu) | Equilibrium Dialysis, Ultracentrifugation | ~0.06 | Directly relates to the pharmacologically active drug concentration. |
| Association Rate (kₐ) | Surface Plasmon Resonance | To be determined experimentally | Describes how quickly promazine binds to the protein. |
| Dissociation Rate (kₑ) | Surface Plasmon Resonance | To be determined experimentally | Describes how quickly promazine unbinds from the protein. |
| Dissociation Constant (Kₑ) | Surface Plasmon Resonance | To be determined experimentally | Indicates the affinity of the interaction; a lower Kₑ signifies higher affinity. |
Conclusion: A Self-Validating Approach to Understanding Promazine's Disposition
A thorough investigation of this compound's protein binding is non-negotiable for a complete understanding of its clinical pharmacology. The methodologies described herein—equilibrium dialysis, ultracentrifugation, and surface plasmon resonance—form a complementary and self-validating system. Equilibrium dialysis and ultracentrifugation provide an accurate measure of the extent of binding under equilibrium conditions, which is fundamental for pharmacokinetic modeling. SPR, in turn, offers a deeper, mechanistic insight into the dynamics of the interaction by elucidating the kinetic rate constants.
By integrating the data from these robust assays, researchers and drug development professionals can build a comprehensive profile of promazine's protein binding characteristics. This knowledge is paramount for predicting its distribution, potential for drug-drug interactions, and ultimately, for ensuring its safe and effective use in therapeutic applications.
References
- 1. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Promazine - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of promazine in patients with hepatic cirrhosis--correlation with a novel galactose single point method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum Albumin, Lipid and Drug Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of phenothiazine neuroleptics to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamics of the binding of phenothiazines to human plasma, human serum albumin and alpha 1-acid glycoprotein: a calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased plasma protein binding of propranolol and chlorpromazine mediated by disease-induced elevations of plasma alpha1 acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioagilytix.com [bioagilytix.com]
- 14. enamine.net [enamine.net]
- 15. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 16. Plasma Protein Binding Assay [visikol.com]
- 17. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 18. Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 20. Measurement of Protein Binding by Ultracentrifugation [jstage.jst.go.jp]
- 21. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chlorpromazine quantification in human plasma by UPLC-electrospray ionization tandem mass spectrometry. Application to a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A new method for the therapeutic drug monitoring of chlorpromazine in plasma by gas chromatography-mass spectrometry using dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-rad.com [bio-rad.com]
- 25. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
Physicochemical Characterization of Promazine Hydrochloride: A Formulation-Centric Guide
An In-depth Technical Guide for Drug Development Professionals
Introduction
Promazine hydrochloride, a phenothiazine derivative, is an antipsychotic and antiemetic agent historically used for the short-term management of disturbed behavior.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties is the bedrock upon which a stable, effective, and safe drug product is built. The journey from a promising API to a viable pharmaceutical formulation is dictated by its intrinsic characteristics, including solubility, stability, and solid-state properties.
This guide provides a formulation-centric examination of this compound. Moving beyond a simple recitation of data, we will explore the causality behind these properties and their direct implications for formulation strategy, analytical method development, and ultimate clinical performance. The protocols and insights herein are designed to equip researchers and drug development professionals with the necessary knowledge to navigate the challenges inherent in formulating this established compound.
Core Molecular and Physical Attributes
A foundational understanding begins with the molecule itself. These core attributes are the primary identifiers and the basis for all subsequent characterization.
| Property | Value | Source |
| Chemical Name | N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride | [3] |
| Molecular Formula | C₁₇H₂₀N₂S · HCl | [4][5] |
| Molecular Weight | 320.88 g/mol | [4][6] |
| Appearance | White to off-white or faintly yellowish crystalline powder. | [7][8] |
| CAS Number | 53-60-1 | [9] |
These basic identifiers are crucial for raw material specification and are the first step in any analytical workflow. The crystalline nature of the powder immediately directs the formulation scientist to consider solid-state characterization, as detailed in Section 4.0.
Solubility, Dissociation, and Partitioning: The Triad of Bioavailability
The interplay between a drug's ability to dissolve (solubility), its ionization state (pKa), and its affinity for lipid versus aqueous environments (LogP) is the primary determinant of its absorption and bioavailability.
Solubility Profile
Solubility is a critical rate-limiting step for the absorption of orally administered drugs. This compound's solubility is highly dependent on the solvent system and pH.
| Solvent | Solubility | Source |
| Water (pH 7.4) | >48.1 µg/mL | [2] |
| DMSO | ~58 - 64 mg/mL | [4][6] |
| Ether, Benzene | Practically insoluble | [1] |
Formulation Insight: The hydrochloride salt form significantly enhances the aqueous solubility compared to the free base (water solubility of 14.2 mg/L)[1]. However, its solubility is still pH-dependent. In the acidic environment of the stomach, it will be fully protonated and readily soluble. As it transitions to the higher pH of the small intestine, its solubility may decrease, potentially impacting the dissolution rate. For liquid formulations, such as oral syrups, the pH of the vehicle is a critical parameter to control to ensure the drug remains in solution.[10]
Dissociation Constant (pKa)
The pKa value defines the pH at which a molecule is 50% ionized and 50% unionized. As a tertiary amine, this compound has a basic pKa.
-
pKa: ~10.4 (Aqueous, 25°C)[11]
Formulation Insight: This high pKa value confirms that this compound will be predominantly in its ionized, cationic form throughout the physiological pH range of the gastrointestinal tract (pH 1-8). While this ionized state promotes solubility in the aqueous GI fluid, it can be less favorable for passive diffusion across the lipid membranes of the intestinal epithelium. This characteristic is a key consideration for predicting absorption kinetics and potential food effects.
The following diagram illustrates the relationship between these key physicochemical properties and their influence on formulation strategy.
Caption: Interplay of key physicochemical properties and their impact on formulation.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity.
Formulation Insight: The LogP of the free base is high, indicating significant lipophilicity. This is essential for crossing the blood-brain barrier to exert its antipsychotic effects. However, the LogP of the hydrochloride salt is lower, reflecting its greater water solubility. During formulation, it is the properties of the salt that are most relevant for dissolution, while the intrinsic lipophilicity of the free base, which exists in equilibrium, governs membrane permeation.
Solid-State Characterization
The physical form of the API in a solid dosage form can profoundly affect its manufacturing, stability, and performance.
Melting Point
The melting point is a fundamental thermal property used for identification and as an indicator of purity.
-
Melting Point: 174-176°C[3]
Formulation Insight: This relatively high melting point suggests good thermal stability under typical manufacturing conditions, such as drying and milling. It is a critical parameter for techniques like Differential Scanning Calorimetry (DSC), which is used to assess purity and detect potential interactions with excipients.
Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. While no definitive studies on this compound polymorphism were identified in the literature, the phenomenon is well-documented for the structurally similar phenothiazine, promethazine hydrochloride, which exhibits at least two distinct polymorphic forms.[12][13]
Formulation Insight: The potential for polymorphism in this compound cannot be ignored. Different polymorphs can have different solubilities, dissolution rates, and stabilities. A transition from a more soluble metastable form to a less soluble stable form during storage could lead to a critical loss of efficacy. Therefore, a comprehensive polymorphic screen is a mandatory step in early-phase development.
Experimental Protocol: Polymorphic Screening via DSC
Objective: To identify potential polymorphic transitions, determine the melting point, and assess the purity of a this compound sample.
Methodology:
-
Calibration: Calibrate the Differential Scanning Calorimeter (DSC) for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to seal. Prepare an empty, sealed pan to serve as a reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to approximately 200°C under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram. An endothermic peak corresponds to the melting of the substance. The onset temperature of this peak is taken as the melting point. The presence of multiple peaks or transitions before the final melting point may indicate the presence of different polymorphs or solvates.
Stability Profile and Degradation Pathways
Promazine, like other phenothiazines, is susceptible to degradation, primarily through oxidation. Understanding its stability is paramount for developing a robust formulation with an acceptable shelf life.
Key Stability Factors
-
pH: Promazine HCl is maximally stable at a pH of 6.5.[1] Stability decreases as the pH becomes more acidic or alkaline.[14]
-
Oxidation: The molecule is prone to oxidation upon prolonged exposure to air, which can cause a color change to blue or pink.[1] The primary sites of oxidation are the sulfur atom in the phenothiazine ring and the tertiary amine in the side chain.[15][16]
-
Light: The compound is light-sensitive (photosensitive).[15] Formulation and storage must involve protection from light, often through the use of amber or opaque packaging.[8][17]
Degradation Pathways
The primary degradation pathways involve oxidation, leading to the formation of promazine sulfoxide and promazine N-oxide.[15][18] These pathways are analogous to those observed for chlorpromazine and promethazine.[19][20]
Caption: Primary degradation pathways of this compound.
Formulation Insight: To ensure product stability, liquid and semi-solid formulations may require the inclusion of antioxidants (e.g., ascorbic acid) and chelating agents to sequester trace metal ions that can catalyze oxidation.[15] The pH of aqueous formulations must be buffered close to the point of maximum stability (pH 6.5).[1] For all dosage forms, packaging that protects against light and oxygen ingress is mandatory.
Experimental Protocol: Forced Degradation Study by HPLC
Objective: To identify potential degradation products and develop a stability-indicating analytical method.
Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of separating promazine from its potential degradants. A C18 column with a mobile phase of acetonitrile and a phosphate or acetate buffer is a common starting point.[21][22][23] UV detection is typically performed around 254-258 nm.[21][23]
-
Stress Conditions: Expose solutions of this compound to a range of forced degradation conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2-8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid drug or solution at 80°C for 24-48 hours.
-
Photolytic: Expose solution to high-intensity UV light (e.g., ICH option 1 or 2).
-
-
Analysis: Analyze the stressed samples by HPLC. A stability-indicating method is one that can resolve all the degradation product peaks from the parent promazine peak and from each other.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug in the stressed samples to ensure there are no co-eluting impurities.
Conclusion
The successful formulation of this compound hinges on a comprehensive understanding and strategic mitigation of its key physicochemical liabilities. Its pH-dependent solubility, high pKa, and susceptibility to oxidative and photolytic degradation present distinct challenges. However, these are well-defined and can be addressed through rational formulation design. Key strategies include the use of the hydrochloride salt to ensure adequate solubility, careful pH control and the inclusion of antioxidants in liquid formulations, rigorous polymorphic screening for solid dosage forms, and universal protection from light. By grounding formulation development in these fundamental physicochemical principles, scientists can create robust, stable, and effective this compound drug products.
References
- 1. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Promazine United States Pharmacopeia (USP) Reference Standard 53-60-1 [sigmaaldrich.com]
- 6. This compound | AChR | Adrenergic Receptor | TargetMol [targetmol.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. This compound [drugfuture.com]
- 9. This compound | 53-60-1 [chemicalbook.com]
- 10. This compound Abbreviated Prescribing Information - Rosemont Pharma [rosemontpharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. drugfuture.com [drugfuture.com]
- 18. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The study of degradation products of chlorthis compound by the method of liquid-mass spectroscopy in drugs for injection | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 21. francis-press.com [francis-press.com]
- 22. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
promazine hydrochloride applications in neuroscience research
An In-Depth Technical Guide to the Applications of Promazine Hydrochloride in Neuroscience Research
Authored by a Senior Application Scientist
Foreword: A Multifaceted Tool for Neuropharmacological Exploration
This compound, a first-generation phenothiazine antipsychotic, represents a classic yet enduringly relevant tool in the neuroscience research armamentarium.[1][2] While its clinical application has evolved, its well-characterized, multi-receptor profile makes it an invaluable pharmacological agent for dissecting complex neural circuits and validating novel therapeutic targets. This guide moves beyond a simple recitation of facts to provide a deeper, field-proven perspective on its application. We will explore the causal mechanisms behind its effects, detail robust experimental protocols, and offer insights into data interpretation, empowering researchers to leverage this compound with precision and confidence.
The Core Neuropharmacological Profile of Promazine
Understanding promazine's utility begins with its intricate mechanism of action. It is not a "clean" drug; its therapeutic and off-target effects are a direct result of its antagonism across a wide array of neurotransmitter receptors. This "promiscuity" is not a limitation but rather a feature that researchers can exploit to probe different signaling systems.
Promazine's primary antipsychotic effects are attributed to its blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[3][4][5] By antagonizing these receptors, promazine mitigates the excessive dopaminergic activity believed to underlie the positive symptoms of psychosis, such as hallucinations and delusions.[3][6] However, its activity extends significantly beyond the D2 receptor, a crucial consideration for any experimental design.
Key Receptor Interactions:
-
Dopamine Receptors: An antagonist at D1, D2, and D4 receptor subtypes.[1][4][7] Its affinity for the D2 receptor is a strong predictor of its neuroleptic potency.[8]
-
Serotonin (5-HT) Receptors: An antagonist at 5-HT2A and 5-HT2C receptors.[1][4] This action is thought to contribute to its antipsychotic efficacy and may modulate some of the extrapyramidal side effects typically associated with D2 blockade.[4]
-
Muscarinic Acetylcholine Receptors: Exhibits strong anticholinergic activity through antagonism of M1-M5 receptors.[1][4] This is responsible for side effects like dry mouth and blurred vision but is also a key experimental variable when studying cholinergic pathways.[9]
-
Alpha-Adrenergic Receptors: Blocks alpha-1 adrenergic receptors, which can lead to effects like orthostatic hypotension.[4][5]
-
Histamine Receptors: A potent antagonist at H1 receptors, which is the primary mechanism for its pronounced sedative effects.[1][4]
This complex receptor profile is visually summarized below.
Caption: Multi-receptor antagonist profile of this compound.
Quantitative Receptor Binding Profile
To design rigorous experiments, it is essential to understand the relative affinity of promazine for its various targets. While specific Ki values can vary between studies, the table below provides a representative summary of its antagonist profile.
| Receptor Target | Action | Relative Affinity | Implication in Neuroscience Research |
| Dopamine D2 | Antagonist | High | Primary target for modeling antipsychotic effects.[4][8] |
| Serotonin 5-HT2A | Antagonist | High | Investigating atypical antipsychotic mechanisms, modulation of negative symptoms.[1][4] |
| Histamine H1 | Antagonist | Very High | Control for sedative effects; studying interactions between sedative and cognitive pathways.[1][4] |
| Muscarinic M1-M5 | Antagonist | Moderate-High | Studying cholinergic contributions to cognition and potential anticholinergic side effects.[4][9] |
| Alpha-1 Adrenergic | Antagonist | Moderate | Control for cardiovascular effects (e.g., hypotension) in in vivo studies.[4] |
| Dopamine D1 | Antagonist | Moderate-Low | Secondary target in dopamine system studies.[4][5] |
Core Application: Modeling Antipsychotic Action and Psychosis
Promazine's most established research application is as a tool compound in preclinical models of schizophrenia and psychosis.[3][10] Its reliable D2 receptor blockade provides a robust method for validating animal models and screening novel antipsychotic candidates.
Rationale: The Dopamine Hypothesis
These models are grounded in the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways in the mesolimbic system contributes to psychotic symptoms.[6] By administering a D2 antagonist like promazine, researchers can test whether a specific behavior in an animal model is dopamine-dependent, thus mimicking the therapeutic action of antipsychotics.
Key Experimental Workflow: Amphetamine-Induced Hyperactivity
A gold-standard model for assessing antipsychotic potential is the reversal of psychostimulant-induced hyperactivity. Amphetamine increases synaptic dopamine, leading to a quantifiable increase in locomotor activity. An effective antipsychotic should dose-dependently block this effect.
Caption: Experimental workflow for the amphetamine-induced hyperactivity model.
Detailed Protocol: Reversal of Amphetamine-Induced Hyperactivity in Mice
This protocol is designed as a self-validating system with necessary controls to ensure data integrity.
1. Materials:
- This compound (powder)
- D-Amphetamine Sulfate (powder)
- Sterile 0.9% saline
- Male C57BL/6J mice (8-10 weeks old)
- Open field arenas equipped with automated activity monitoring (e.g., infrared beams or video tracking)
- Standard laboratory scales, syringes, and sterile vials
2. Drug Preparation (Prepare fresh on the day of the experiment):
- Vehicle: Sterile 0.9% saline.
- Promazine HCl Stock (e.g., 1 mg/mL): Dissolve 10 mg of promazine HCl in 10 mL of sterile saline. Protect from light.
- Dosing Solutions: Prepare serial dilutions from the stock to achieve final doses of 1, 5, and 10 mg/kg in an injection volume of 10 mL/kg. For a 25g mouse, a 1 mg/kg dose requires 0.25 mL of a 0.1 mg/mL solution.
- D-Amphetamine Solution (0.2 mg/mL): Dissolve 2 mg of D-amphetamine in 10 mL of sterile saline to achieve a 2 mg/kg dose in a 10 mL/kg injection volume.
3. Experimental Procedure:
- Acclimation: Habituate mice to the testing room for at least 1 hour before the experiment begins.
- Grouping (n=8-10 per group):
- Group 1: Vehicle + Saline
- Group 2: Vehicle + Amphetamine
- Group 3: Promazine (1 mg/kg) + Amphetamine
- Group 4: Promazine (5 mg/kg) + Amphetamine
- Group 5: Promazine (10 mg/kg) + Amphetamine
- Dosing and Testing:
- Administer the first injection (Vehicle or Promazine) via intraperitoneal (IP) route.
- Return the animal to its home cage for a 30-minute pretreatment period.
- Administer the second injection (Saline or Amphetamine) via IP route.
- Immediately place the mouse into the center of the open field arena.
- Record locomotor activity for 60 minutes.
4. Data Analysis & Expected Outcome:
- Primary Endpoint: Total distance traveled (cm) in 60 minutes.
- Statistical Test: Two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
- Trustworthiness Check: The Vehicle + Amphetamine group should show a significant increase in locomotor activity compared to the Vehicle + Saline group. Promazine should produce a dose-dependent reduction in the amphetamine-induced hyperactivity. The highest doses of promazine may also reduce baseline locomotion, an effect that can be tested in a separate "promazine alone" group to disentangle antipsychotic from simple sedative effects.
Emerging Application: Investigating Neuroinflammation
Recent research has uncovered a novel role for phenothiazines, including the structurally similar chlorpromazine, in modulating neuroinflammation.[11][12] This action appears to be independent of D2 receptor antagonism and involves the inhibition of voltage-gated potassium channels (Kv1.3) on microglia, the resident immune cells of the brain.[11][13]
Rationale: Microglia and Kv1.3 Channels
In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia become activated and upregulate the expression of Kv1.3 channels.[12][13] The activity of these channels is crucial for sustaining the inflammatory response, including the release of pro-inflammatory cytokines. By inhibiting Kv1.3, promazine can be used as a tool to suppress microglial activation and study the downstream consequences of neuroinflammation on neuronal function and behavior.[11]
Detailed Protocol: Measuring Cytokine Release from Primary Microglia Culture
This in vitro protocol allows for the direct assessment of promazine's anti-inflammatory effects on microglia.
1. Materials:
- Primary microglial cell culture (harvested from P0-P3 mouse or rat pups)
- This compound
- Lipopolysaccharide (LPS) from E. coli
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- ELISA kits for TNF-α and IL-6
- BCA Protein Assay Kit
2. Experimental Procedure:
- Cell Plating: Plate primary microglia in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
- Pre-treatment:
- Replace the medium with fresh, serum-free medium.
- Add Promazine HCl at various final concentrations (e.g., 1, 5, 10, 20 µM) or vehicle (sterile water/medium).
- Incubate for 1 hour at 37°C, 5% CO2.
- Inflammatory Challenge:
- Add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.
- Incubate for 24 hours.
- Sample Collection:
- Collect the cell culture supernatant from each well and store it at -80°C for cytokine analysis.
- Lyse the remaining cells in the wells to measure total protein for normalization.
3. Data Analysis & Expected Outcome:
- Endpoint: Concentration of TNF-α and IL-6 (pg/mL) in the supernatant, normalized to total protein content (mg) in the corresponding well.
- Statistical Test: One-way ANOVA with post-hoc tests.
- Trustworthiness Check: The LPS-only group should show a dramatic increase in cytokine release compared to the vehicle-only control. Promazine is expected to cause a concentration-dependent decrease in LPS-induced TNF-α and IL-6 levels, demonstrating its direct anti-inflammatory effect on microglia.
Considerations for Off-Target Screening and Drug Interactions
Given its broad receptor profile, promazine is a useful, albeit complex, compound for drug interaction studies and target deconvolution.
-
Metabolic Interactions: Promazine is metabolized by cytochrome P450 enzymes. Co-administration with drugs that inhibit these enzymes, such as certain selective serotonin reuptake inhibitors (SSRIs), can significantly increase plasma and brain concentrations of promazine, necessitating dose adjustments in co-administration studies.[14]
-
Cellular Distribution: As a lipophilic base, promazine accumulates in lysosomes. Co-incubation with other lysosomotropic drugs, such as many antidepressants, can lead to competitive inhibition of this cellular uptake, altering subcellular drug concentrations.[15]
-
Off-Target Screening: When a novel compound shows an antipsychotic-like profile in a behavioral assay, promazine can be used as a reference compound. If the novel drug's profile differs significantly from promazine's (e.g., lacks sedative or anticholinergic effects), it suggests a more selective mechanism of action.
Conclusion: A Versatile Probe for Neuroscience
This compound is far more than a historical antipsychotic. For the modern neuroscientist, it is a powerful pharmacological probe. Its well-documented antagonism at dopamine and serotonin receptors makes it a reliable tool for studying psychosis and validating antipsychotic drug discovery models.[3][4][8] Furthermore, its effects on cholinergic, histaminergic, and, as recently discovered, microglial ion channel systems open avenues for investigating the complex interplay between neurotransmission and neuroinflammation.[9][11] By employing the robust, self-validating protocols outlined in this guide and maintaining a clear understanding of its multifaceted pharmacology, researchers can continue to use promazine to generate precise, interpretable, and impactful data.
References
- 1. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Promazine - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Chlorthis compound? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The action of chlorpromazine at an isolated cholinergic synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acnp.org [acnp.org]
- 11. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage‐gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chlorpromazine directly inhibits Kv1.3 channels by facilitating the inactivation of channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of selective serotonin reuptake inhibitors on the plasma and brain pharmacokinetics of the simplest phenothiazine neuroleptic promazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interactions between promazine and antidepressants at the level of cellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
promazine hydrochloride in primary cell culture and cell lines
An In-Depth Guide to the Application of Promazine Hydrochloride in Primary Cell Culture and Cell Lines
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in in vitro cell culture systems. Promazine, a phenothiazine derivative, is a pharmacologically active compound with a rich history as an antipsychotic agent.[1][2] Its utility in modern cell biology extends far beyond its initial clinical applications, serving as a powerful tool to investigate fundamental cellular processes, from neurotransmitter signaling to cell death pathways.
This guide eschews a rigid template in favor of a logically structured narrative that first explores the compound's molecular mechanisms and then transitions to detailed, field-proven protocols. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.
Foundational Knowledge: The Molecular Profile of Promazine
This compound is a multi-receptor antagonist, meaning it can bind to and block the activity of several different types of cellular receptors.[1][3][4] Its primary therapeutic effect as an antipsychotic is attributed to its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[2][3] However, its pharmacological profile is broad, encompassing interactions with:
-
Dopamine Receptors: Antagonist at D1, D2, and D4 subtypes.[1][3]
-
Serotonin (5-HT) Receptors: Blocks 5-HT2A and 5-HT2C receptors.[1][2]
-
Adrenergic Receptors: Antagonist at alpha-1 adrenergic receptors.[1][3]
-
Muscarinic Acetylcholine Receptors: Exhibits anticholinergic activity by blocking M1-M5 receptors.[1][3]
-
Histamine Receptors: Acts as a potent H1 receptor antagonist.[1][3]
This promiscuous binding profile is a critical consideration for in vitro studies. While it makes promazine an excellent tool for dissecting dopaminergic signaling, researchers must remain cognizant of potential off-target effects mediated by these other receptors, which could influence experimental outcomes in different cell types.
Key Mechanistic Insights in a Cellular Context
Modulation of Dopaminergic Signaling
The canonical signaling pathway for the dopamine D2 receptor (D2R) involves its coupling to inhibitory G-proteins (Gαi/o).[5][6] Upon dopamine binding, the activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Promazine, as a D2R antagonist, physically blocks dopamine from binding, thereby preventing this signaling cascade and mitigating the downstream effects of D2R activation.[3] D2 receptors can also signal through β-arrestin-dependent pathways, which mediate distinct cellular responses.[5][6]
Induction of Autophagic Cell Death
Recent research has revealed that phenothiazines, including the closely related compound chlorpromazine, can induce autophagic cell death in cancer cells.[7][8] This process is often mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[7][9][10] Promethazine, another phenothiazine, has also been shown to initiate autophagy-associated apoptosis by activating AMPK and inhibiting the PI3K/Akt/mTOR pathway.[10][11] By inhibiting this pathway, promazine can trigger a self-degradative process called autophagy, which, if sustained, can lead to cell death. This makes promazine a valuable compound for studying the molecular machinery of autophagy and for investigating potential anti-cancer therapies.
References
- 1. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. The antipsychotic agent chlorpromazine induces autophagic cell death by inhibiting the Akt/mTOR pathway in human U-87MG glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine induces cytotoxic autophagy in glioblastoma cells via endoplasmic reticulum stress and unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Radioligand Binding Assays for Dopamine Receptors
Abstract
Radioligand binding assays are the quintessential method for quantifying the interaction between ligands and their receptors, providing foundational data for neuroscience research and drug development.[1] This guide offers a detailed exploration of the principles and protocols for conducting radioligand binding assays specifically for the dopamine receptor family. We will delve into the theoretical underpinnings, provide step-by-step experimental workflows for saturation and competition assays, and discuss critical data analysis and troubleshooting. This document is designed for researchers, scientists, and drug development professionals seeking to establish or refine their use of this robust technique.
Introduction: The Power of Probing Dopamine Receptors
The dopaminergic system, with its five distinct receptor subtypes (D1-D5), is a critical mediator of numerous physiological processes, including motor control, motivation, cognition, and reward.[2][3] These receptors are classified into two main families: D1-like (D1, D5) which typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, and D2-like (D2, D3, D4) which couple to Gαi/o proteins to inhibit it.[4] Given their central role, dysfunction in dopaminergic signaling is implicated in a host of neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[5]
Consequently, the precise characterization of how novel chemical entities interact with these receptors is a cornerstone of modern pharmacology. Radioligand binding assays remain the gold standard for this purpose due to their sensitivity, robustness, and ability to directly measure the affinity of a ligand for its target.[1][6] These assays allow for the determination of key pharmacological parameters:
-
Kd (Equilibrium Dissociation Constant): A measure of a radioligand's affinity for the receptor. A lower Kd value signifies higher affinity.[6][7]
-
Bmax (Maximum Receptor Density): The total number of binding sites in a given preparation, providing a measure of receptor expression levels.[6][7]
-
Ki (Inhibition Constant): The affinity of an unlabeled (test) compound for the receptor, determined indirectly through competition assays.[6]
This guide will provide the necessary framework to generate high-quality, reproducible data for dopamine receptor characterization.
Foundational Principles: The "Why" Behind the "How"
A successful binding assay is a self-validating system built on core biochemical principles. Understanding these principles is crucial for experimental design and troubleshooting.
Specific vs. Non-Specific Binding: Isolating the Signal from the Noise
When a radioligand is introduced to a biological preparation, it binds to multiple components. It is our task to distinguish the pharmacologically relevant binding from the irrelevant.
-
Specific Binding: This is the binding of the radioligand to the receptor of interest (e.g., the D2 receptor). This interaction is saturable, meaning there is a finite number of receptors, and it is displaceable by other compounds that target the same site.[8]
-
Non-Specific Binding (NSB): This is the radioligand's adherence to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[9] NSB is generally considered linear and non-saturable within the concentration range used.[9]
To isolate the specific binding signal, the assay is run in parallel under two conditions: one to measure Total Binding (Specific + Non-specific) and another to measure Non-Specific Binding . Specific binding is then calculated by simple subtraction: Specific Binding = Total Binding - Non-Specific Binding.[9][10] NSB is determined by adding a high concentration of an unlabeled competing ligand that saturates the target receptors, ensuring the radioligand can only bind to non-specific sites.[9]
Caption: Differentiating Total, Non-Specific, and Specific Binding.
Choosing the Right Tools: Radioligand and Assay Format Selection
The quality of your data is fundamentally dependent on the tools you select.
An ideal radioligand possesses several key characteristics:
-
High Affinity (Low Kd): Ensures robust binding at low concentrations, which helps minimize NSB.
-
High Specific Activity: The amount of radioactivity per mole of ligand (Ci/mmol). High specific activity allows for the detection of low receptor densities.[10][11] Tritiated ([³H]) ligands should ideally have a specific activity >20 Ci/mmol.[10]
-
Low Non-Specific Binding: Hydrophilic ligands tend to exhibit lower NSB than hydrophobic ones.[10]
-
Receptor Selectivity: The radioligand should ideally bind to a specific receptor or family of receptors to simplify data interpretation.
Table 1: Common Radioligands for Dopamine Receptor Assays
| Radioligand | Isotope | Primary Target(s) | Typical Kd (nM) | Notes |
|---|---|---|---|---|
| [³H]Spiperone | ³H | D2-like (D2, D3, D4), 5-HT₂A | 0.1 - 1.5 | Antagonist; classic but promiscuous.[12] |
| [³H]Raclopride | ³H | D2, D3 | 1 - 5 | Antagonist; more selective for D2/D3 than spiperone. |
| [³H]SCH23390 | ³H | D1-like (D1, D5) | 0.2 - 1.0 | Antagonist; standard for D1-like receptors. |
| [¹²⁵I]Iodospiperone | ¹²⁵I | D2 | ~0.5 | Antagonist; offers very high specific activity. |
| [³H]7-OH-DPAT | ³H | D3 > D2 | 0.5 - 2.0 | Agonist; useful for labeling high-affinity agonist states. |
Two primary formats dominate the field, each with distinct advantages.
-
Filtration Assay: This is the classical method where, after incubation, the reaction mixture is rapidly filtered through glass fiber filters.[1] Receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through.[6] This method is robust and well-suited for membrane preparations.[1][6] Its primary drawback is the requirement for washing steps, which can be labor-intensive and a source of variability.[1]
-
Scintillation Proximity Assay (SPA): This is a homogeneous (no-wash) technique ideal for high-throughput screening (HTS).[1][13] In this format, receptors are captured onto microscopic beads containing a scintillant.[14][15] Only radioligands that bind to the receptor are close enough to the bead to excite the scintillant and produce a light signal.[15][16] Unbound radioligand in the bulk solution is too far away to be detected.[1]
Detailed Experimental Protocols
The following protocols provide a framework for performing filtration-based binding assays. They should be optimized for each specific receptor system and radioligand.
Protocol Part A: Membrane Preparation from Cells or Tissue
The quality of the receptor source is paramount. This protocol describes a standard method for preparing a crude membrane fraction.
-
Source Material: Use either a frozen tissue known to be rich in dopamine receptors (e.g., rat striatum) or a pellet of cultured cells recombinantly expressing the human dopamine receptor subtype of interest.
-
Homogenization: Resuspend the tissue or cell pellet in ~20 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail). Homogenize using a Polytron-type homogenizer or Dounce homogenizer until a uniform suspension is achieved. Perform all steps at 4°C.
-
Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet nuclei and large debris.[17]
-
Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 - 40,000 x g for 20 minutes) to pellet the membranes.[17]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the high-speed centrifugation. This step is crucial for removing endogenous ligands and cytosolic components.
-
Final Preparation & Storage: Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 50 mM Tris-HCl, 10% sucrose, pH 7.4).[17]
-
Quantification: Determine the protein concentration of the membrane preparation using a standard assay like the Pierce BCA assay.[17]
-
Storage: Aliquot the membrane suspension, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol Part B: Saturation Binding Assay (to determine Kd and Bmax)
This experiment determines the affinity and density of receptors by incubating a fixed amount of membrane with increasing concentrations of radioligand.[6][7]
Caption: Workflow for a Saturation Radioligand Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]
-
Radioligand: Prepare a 2x concentrated serial dilution series in Assay Buffer. A typical range might span 0.1 to 20 nM.
-
Unlabeled Ligand (for NSB): Prepare a stock solution of a high-affinity ligand (e.g., Haloperidol or unlabeled Spiperone) at a concentration at least 100-fold higher than the radioligand's Kd. A final concentration of 1-10 µM is common.[9]
-
Membranes: Thaw and dilute the membrane preparation in Assay Buffer to the desired concentration (e.g., 10-50 µg protein per well).[17]
-
-
Assay Setup (in 96-well plate format, final volume 250 µL): [17]
-
Total Binding Wells: Add 125 µL of the appropriate radioligand dilution and 125 µL of diluted membranes.
-
Non-Specific Binding Wells: Add 125 µL of the appropriate radioligand dilution (containing the excess unlabeled ligand) and 125 µL of diluted membranes.
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time and temperature to reach equilibrium (e.g., 60 minutes at 30°C).[17]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration onto a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[17]
-
Washing: Wash the filters rapidly 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[17]
-
Counting: Dry the filter plate, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[17]
Protocol Part C: Competition Binding Assay (to determine Ki)
This experiment determines the affinity of an unlabeled test compound by measuring its ability to compete with a fixed concentration of radioligand for the receptor.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Setup (final volume 250 µL): [17]
-
To each well, add:
-
50 µL of test compound dilution (or buffer for total binding).
-
50 µL of fixed-concentration radioligand.
-
150 µL of diluted membranes.
-
-
Also include wells for Non-Specific Binding (containing excess standard unlabeled ligand instead of the test compound).
-
-
Incubation, Filtration, and Counting: Proceed as described in steps 3-6 of the saturation assay protocol.
Data Analysis and Interpretation
Raw CPM data must be transformed into meaningful pharmacological constants. Software such as GraphPad Prism is indispensable for this analysis.[17]
Saturation Binding Data Analysis
-
Calculate Specific Binding: For each radioligand concentration, subtract the average CPM from the NSB wells from the average CPM of the Total Binding wells.
-
Convert CPM to Molar Units: Convert the specific binding CPM values to fmol/mg protein using the specific activity of the radioligand and the protein concentration in the assay.
-
Non-linear Regression: Plot Specific Binding (fmol/mg) against the concentration of radioligand (nM). Fit the data to a "one-site specific binding" equation: Y = (Bmax * X) / (Kd + X) This analysis will directly yield the Kd (in nM) and Bmax (in fmol/mg protein).[7]
Competition Binding Data Analysis
-
Data Normalization: Calculate the percent specific binding at each concentration of the test compound, defining 100% as the specific binding in the absence of the competitor and 0% as the non-specific binding.
-
Non-linear Regression: Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding).[6]
-
Cheng-Prusoff Correction: The IC₅₀ is an operational constant influenced by the assay conditions. To calculate the Ki, a true measure of affinity, use the Cheng-Prusoff equation :[17][18] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from saturation experiments).
-
Caption: Data analysis workflow for a competition binding assay.
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50% of total) | Radioligand is too hydrophobic; Radioligand concentration is too high; Insufficient washing; Filter binding. | Use a more hydrophilic radioligand if possible; Lower radioligand concentration (ideally ≤ Kd); Increase the number/volume of ice-cold washes; Pre-soak filters in 0.3-0.5% PEI; Include BSA (0.1%) in the assay buffer.[10][19] |
| Low Specific Binding Signal | Too little receptor protein; Inactive receptor preparation; Incubation time too short (not at equilibrium); Incorrect buffer composition. | Increase membrane protein concentration (titrate to find optimum); Prepare fresh membranes, ensuring use of protease inhibitors; Perform a time-course experiment to determine time to equilibrium; Verify buffer pH and ionic components (e.g., Mg²⁺ is often required).[20] |
| Poor Reproducibility | Pipetting errors; Inconsistent washing technique; Temperature fluctuations during incubation; Radioligand degradation. | Use calibrated pipettes and consistent technique; Use a cell harvester for uniform filtration and washing; Ensure consistent incubation temperature; Aliquot radioligand upon receipt and store properly to avoid degradation.[21] |
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Radioligands for the dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 9. graphpad.com [graphpad.com]
- 10. revvity.com [revvity.com]
- 11. Filter Plate Ligand Binding Assays | Revvity [revvity.co.kr]
- 12. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 16. revvity.com [revvity.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. chem.uwec.edu [chem.uwec.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing Dose-Response Relationships for Promazine Hydrochloride in Rodent Models of CNS Activity
I. Introduction: The Rationale for Promazine Hydrochloride in Preclinical CNS Research
This compound is a phenothiazine-derivative compound primarily classified as a typical antipsychotic.[1][2] Its therapeutic and experimental utility stems from a complex pharmacological profile. The principal mechanism of action involves the antagonism of postsynaptic dopamine D1 and D2 receptors within the mesolimbic system and the chemoreceptor trigger zone.[3] This dopaminergic blockade is foundational to its antipsychotic and antiemetic properties.[3]
However, promazine's activity is not limited to the dopamine system. It is a broad-spectrum agent, exhibiting antagonistic effects at serotonin (5-HT2A and 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine H1 receptors.[2][3] This multi-receptor engagement contributes to its sedative effects and a side-effect profile that includes anticholinergic symptoms.[3] In preclinical research, this profile makes this compound a valuable tool for dissecting the neurobiological underpinnings of psychosis, modeling antipsychotic efficacy, and evaluating potential motor and cognitive side effects in rodent models. These studies are critical for understanding both the therapeutic potential and the liability of compounds with similar mechanisms.
Mechanism of Action Overview
The primary antipsychotic effect of promazine is attributed to its blockade of D2 receptors. However, its significant interaction with 5-HT2A receptors may modulate this effect and potentially reduce the incidence of extrapyramidal side effects compared to more selective D2 antagonists.[3]
Caption: this compound's primary mechanism of antagonism at postsynaptic D2 and 5-HT2A receptors.
II. Core Principles of Dose-Response Study Design
A well-designed dose-response study is fundamental to characterizing the pharmacological effects of this compound. The objective is to establish a clear relationship between the administered dose and the magnitude of the behavioral or physiological effect. This requires careful consideration of species, route of administration, and dose selection.
A. Species and Strain Selection
-
Mice (e.g., Swiss Albino, C57BL/6): Often used for initial screening, particularly for assessing effects on spontaneous locomotor activity and motor coordination. Their smaller size and faster metabolism can be advantageous for high-throughput studies.[4]
-
Rats (e.g., Sprague-Dawley, Wistar): Frequently employed for more complex behavioral paradigms that require extensive training, such as conditioned avoidance tasks.[5][6] Their larger size is also beneficial for procedures like in vivo microdialysis.
B. Route of Administration
The choice of administration route significantly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound.[7]
-
Intraperitoneal (i.p.): Common in rodent studies for its rapid absorption and systemic distribution. A study in rats utilized a 10 mg/kg i.p. injection to study pharmacokinetics.[7]
-
Subcutaneous (s.c.): Provides a slower, more sustained absorption compared to i.p. injection.
-
Oral Gavage (p.o.): Mimics the clinical route of administration but can have more variable absorption and is subject to first-pass metabolism.[8]
C. Dose Selection and Range-Finding
Establishing an appropriate dose range is the most critical step. Doses that are too low will yield no effect, while doses that are too high can cause excessive sedation or toxicity, confounding the interpretation of results. A pilot or dose-range-finding study is strongly recommended.
Table 1: Reported Toxicity and Dosing Information for Promazine and Related Compounds
| Compound | Species | Route | Value | Endpoint/Context | Reference |
|---|---|---|---|---|---|
| Promazine | Rat | Oral | 350 mg/kg | LD50 | [2] |
| Promazine | Rat | s.c. | 192 mg/kg | LD50 | [2] |
| Promazine | Rat | i.p. | 10 mg/kg | Pharmacokinetic study dose | [7] |
| Promazine HCl | Mouse | i.p. | 140 mg/kg | LD50 | [3] |
| Chlorpromazine HCl (related) | Rat | Oral | 145 mg/kg | LD50 | [9] |
| Chlorpromazine HCl (related) | Mouse | Oral | 135 mg/kg | LD50 | [9] |
| Chlorpromazine HCl (related) | Mouse | i.p. | 0.4 - 3.6 mg/kg | Dose range for locomotor activity |[10] |
Expert Insight: Based on the available data, a starting dose-response study in mice using i.p. administration could explore a range of 1, 3, and 10 mg/kg . For rats, a similar range would be appropriate, potentially extending to 20 mg/kg for certain paradigms, while remaining well below the reported LD50 values. The goal is to identify doses that produce a measurable effect on the target behavior without inducing catalepsy or profound sedation that would prevent the animal from performing the task.
III. Experimental Workflow & Protocols
A logical workflow ensures that data is collected systematically and confounding variables are minimized. Blinding the experimenter to the treatment conditions is essential for unbiased data collection.
Caption: A standardized workflow for a preclinical dose-response study.
Protocol 1: Spontaneous Locomotor Activity (Open Field Test)
-
Objective: To assess the effect of this compound on general activity and exploration, which can be indicative of sedative effects.
-
Apparatus: A square or circular arena (e.g., 40x40x30 cm for mice) with automated tracking software or beam breaks to monitor movement. The arena should be made of a non-porous material for easy cleaning.
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound or vehicle via the chosen route.
-
Following the pre-treatment interval (typically 30 minutes for i.p. administration), place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 15-30 minutes). The apparatus should automatically record activity.
-
Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
-
-
Data Endpoints:
-
Total distance traveled (cm).
-
Time spent mobile vs. immobile (s).
-
Rearing frequency (vertical activity).
-
Time spent in the center vs. periphery (anxiolytic/anxiogenic-like effects).
-
-
Causality Insight: A dose-dependent decrease in total distance traveled and an increase in immobility time are expected outcomes for a compound with sedative properties like promazine.[10] This test helps establish the dose threshold for sedation, which is crucial for interpreting results from other behavioral assays.
Protocol 2: Motor Coordination (Rotarod Test)
-
Objective: To evaluate potential drug-induced motor impairment or deficits in coordination, which can be a proxy for extrapyramidal side effects.
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 RPM over 5 minutes).
-
Procedure:
-
In the days preceding the drug test, train the animals on the rotarod until they can consistently remain on the accelerating rod for a stable duration (e.g., 180 seconds). This establishes a stable baseline performance.
-
On the test day, administer this compound or vehicle.
-
At the designated pre-treatment time, place the animal on the rotarod and begin the acceleration protocol.
-
Record the latency to fall from the rod or the time until the animal passively rotates with the rod for two consecutive revolutions.
-
Conduct 2-3 trials per animal with an appropriate inter-trial interval.
-
-
Data Endpoints:
-
Latency to fall (s).
-
-
Causality Insight: A dose-dependent decrease in the latency to fall indicates impaired motor coordination. This is a critical control experiment; if a dose impairs motor function, it can produce a "false positive" in other tests that require a motor response (e.g., conditioned avoidance) by preventing the animal from physically performing the task.
Protocol 3: Haloperidol-Induced Catalepsy
-
Objective: To assess the potential of promazine to induce catalepsy, a state of motor rigidity characteristic of typical antipsychotics.
-
Apparatus: A horizontal bar raised a specific height from a surface (e.g., 3 cm for mice, 9 cm for rats).
-
Procedure:
-
Administer a high dose of a typical antipsychotic like haloperidol (e.g., 1 mg/kg, i.p.) to a control group to induce catalepsy.[11] Test groups receive promazine.
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the elevated bar.
-
Measure the time it takes for the animal to remove both paws and correct its posture. A cut-off time (e.g., 180 seconds) is typically used.
-
The descent latency is recorded as the cataleptic score.
-
-
Data Endpoints:
-
Time (in seconds) the animal maintains the imposed posture.
-
-
Causality Insight: This test directly measures the D2 receptor blockade in the nigrostriatal pathway, which is associated with extrapyramidal side effects. Observing a dose-dependent increase in cataleptic behavior with promazine would confirm its typical antipsychotic profile in vivo.
IV. Data Analysis and Interpretation
For all protocols, data should be analyzed using appropriate statistical methods, typically a one-way or two-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control. The results should be used to generate dose-response curves, from which an ED50 (the dose that produces 50% of the maximal effect) can be calculated.
V. References
-
National Toxicology Program. (n.d.). TR-425: Promethazine Hydrochloride (CASRN 58-33-3) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Institutes of Health. --INVALID-LINK--
-
Clinical Trials Arena. (n.d.). This compound – Application in Therapy and Current Clinical Research. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5887. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Promazine. PubChem Compound Summary for CID 4926. --INVALID-LINK--
-
Wikipedia. (n.d.). Chlorpromazine. --INVALID-LINK--
-
Patsnap. (n.d.). This compound - Drug Targets, Indications, Patents. Synapse. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Chlorpromazine, Hydrochloride. --INVALID-LINK--
-
Cayman Chemical. (2024). Promethazine (hydrochloride) - Safety Data Sheet. --INVALID-LINK--
-
ResearchGate. (n.d.). Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. --INVALID-LINK--
-
Wójcikowski, J., & Daniel, W. A. (1996). The Pharmacokinetics of Promazine and Its Metabolites After Acute and Chronic Administration to Rats--A Comparison With the Pharmacokinetics of Imipramine. Polish Journal of Pharmacology, 48(2), 133-141. --INVALID-LINK--
-
Jones, S. R., & O'Neill, M. J. (2003). Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder?. ILAR journal, 44(1), 16-30. --INVALID-LINK--
-
ResearchGate. (n.d.). Effects of acute administration of antipsychotic drugs on social interaction deficits and recognition memory impairment in mice prenatally exposed to VPA. --INVALID-LINK--
-
Potenta, M. N., & de la Iglesia, F. A. (2000). Toxicity and carcinogenicity studies of chlorthis compound and p-cresidine in the p53 heterozygous mouse model. Toxicologic pathology, 28(5), 662-670. --INVALID-LINK--
-
Li, M., & He, W. (2015). Antipsychotic Drugs on Maternal Behavior in Rats. Current neuropharmacology, 13(1), 101-109. --INVALID-LINK--
-
Chen, J. C., et al. (2012). Promazine and chlorpromazine for prolonged spinal anesthesia in rats. Neuroscience letters, 522(1), 47-51. --INVALID-LINK--
-
YouTube. (2022). Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. --INVALID-LINK--
-
Jørum, E. (1985). Promethazine both facilitates and inhibits nociception in rats: effect of the testing procedure. Psychopharmacology, 85(1), 31-36. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for In Vivo Administration of Promazine in Behavioral Studies. --INVALID-LINK--
-
Wikipedia. (n.d.). Promazine. --INVALID-LINK--
-
ResearchGate. (n.d.). Effects of presession administration of promazine on responding maintained by injection of 3.0 mg of cocaine or presentation of 3.0 g of food under second-order schedules. --INVALID-LINK--
-
Castagné, V., et al. (2011). Behavioral Assessment of Antidepressant Activity in Rodents. Current protocols in pharmacology, Chapter 5, Unit 5.60. --INVALID-LINK--
-
Alfredsson, G., & Wiesel, F. A. (1990). Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics. Psychopharmacology, 101(1), 43-47. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Neuroleptics and animal models: feasibility of oral treatment monitored by plasma levels and receptor occupancy assays. --INVALID-LINK--
-
BenchChem. (n.d.). Othis compound: Application Notes and Protocols for Studying Dopaminergic Signaling Pathways. --INVALID-LINK--
-
ScienceDaily. (2013). Finding psychiatric drugs in the movements of mice. --INVALID-LINK--
-
Bell, R. L., et al. (2017). Rat animal models for screening medications to treat alcohol use disorders. Neuropharmacology, 122, 153-193. --INVALID-LINK--
-
Usiello, A., et al. (2000). Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice. European neuropsychopharmacology, 10(3), 159-164. --INVALID-LINK--
-
Wahlsten, D., et al. (2014). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in behavioral neuroscience, 8, 26. --INVALID-LINK--
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antipsychotic Drugs on Maternal Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Investigating GPCR Signaling Pathways with Promazine Hydrochloride: An Application Note and Protocol Guide
Introduction: The Versatility of Promazine as a Tool for Deconvoluting GPCR Signaling
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in virtually every physiological process. Their involvement in a vast array of diseases has made them the most successful class of drug targets. Understanding the intricate signaling pathways initiated by GPCR activation is therefore a cornerstone of modern cell biology and drug discovery.
Promazine hydrochloride, a phenothiazine derivative, is classically known for its antipsychotic and antiemetic properties.[1][2] Its clinical effects stem from its ability to act as an antagonist at a wide range of GPCRs, including dopamine, serotonin, histamine, muscarinic, and adrenergic receptors.[2][3][4] This multi-receptor profile, while complex from a therapeutic standpoint, makes this compound an invaluable pharmacological tool for researchers. By selectively expressing specific GPCRs in well-defined in vitro systems, the antagonistic properties of promazine can be leveraged to dissect the contributions of individual receptor subtypes to complex signaling cascades.
This guide provides a comprehensive overview and detailed protocols for utilizing this compound to investigate various GPCR signaling pathways. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
Pharmacological Profile of this compound
The utility of promazine as a research tool is directly linked to its binding affinity for a variety of GPCRs. The inhibition constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors in a radioligand binding assay, with a lower Ki value indicating a higher binding affinity. Understanding the Ki of promazine for different receptors is crucial for designing experiments and interpreting results. For instance, a researcher can choose a concentration of promazine that is sufficient to block one receptor type while having minimal effect on another with a much higher Ki.
Below is a summary of the reported binding affinities of promazine for several key GPCR targets. It is important to note that these values can vary between studies due to differences in experimental conditions, such as the radioligand used and the tissue or cell type expressing the receptor.
| Receptor Subtype | Ki (nM) | G-protein Coupling | Primary Second Messenger Pathway |
| Dopamine Receptors | |||
| D1 | Antagonist | Gαs | ↑ cAMP |
| D2 | Antagonist[5] | Gαi/o | ↓ cAMP |
| D4 | Antagonist | Gαi/o | ↓ cAMP |
| Serotonin Receptors | |||
| 5-HT2A | Antagonist[3] | Gαq/11 | ↑ IP3, DAG, Ca2+ |
| 5-HT2C | Antagonist[3] | Gαq/11 | ↑ IP3, DAG, Ca2+ |
| Muscarinic Receptors | |||
| M1, M3, M5 | Antagonist[3][6] | Gαq/11 | ↑ IP3, DAG, Ca2+ |
| M2, M4 | Antagonist[3][6] | Gαi/o | ↓ cAMP |
| Histamine Receptors | |||
| H1 | Antagonist[3] | Gαq/11 | ↑ IP3, DAG, Ca2+ |
| Adrenergic Receptors | |||
| α1 | Antagonist[3] | Gαq/11 | ↑ IP3, DAG, Ca2+ |
Note: Specific Ki values for all receptor subtypes are not consistently available in the public domain and can vary. Researchers are encouraged to consult the latest literature and databases such as the NIMH Psychoactive Drug Screening Program (PDSP) Ki database for the most up-to-date information.[7][8]
Experimental Workflow for Characterizing Promazine's Effect on a Target GPCR
The following diagram outlines a logical workflow for characterizing the antagonistic properties of this compound on a specific GPCR of interest. This workflow progresses from initial cytotoxicity assessment to direct binding and functional downstream assays.
Caption: A logical workflow for investigating the effects of this compound on a GPCR.
Detailed Application Notes and Protocols
Foundational Assay: Determining the Cytotoxicity of this compound
Rationale: Before conducting any functional assays, it is imperative to determine the concentration range of this compound that is non-toxic to the host cells. Cytotoxicity can confound the results of functional assays, leading to a decrease in signal that could be misinterpreted as receptor antagonism. The MTT and LDH assays are two common methods to assess cell viability and cytotoxicity, respectively.
Protocol: MTT Assay for Cell Viability [2][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Perform serial dilutions in serum-free medium to obtain a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Cell Treatment: Remove the growth medium and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Incubate for the desired duration of your planned functional assay (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the promazine concentration to determine the concentration at which a significant decrease in viability occurs.
Receptor Binding Assay: Quantifying Promazine's Affinity
Rationale: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[9] This assay directly measures the ability of promazine to displace a known radiolabeled ligand from the target receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4):
-
Cell membranes (containing a predetermined amount of receptor).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors) at a concentration close to its Kd.
-
Increasing concentrations of this compound or a known competitor (for positive control).
-
For non-specific binding, include a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of promazine. Use non-linear regression analysis to determine the IC₅₀ (the concentration of promazine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Assessing Downstream Signaling
A. Gαi/o and Gαs Coupled Receptors: cAMP Assays
Rationale: GPCRs coupled to Gαi/o proteins inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), while Gαs-coupled receptors stimulate adenylyl cyclase, increasing cAMP levels.[6] cAMP assays are used to functionally assess the antagonistic effect of promazine on these pathways.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Cell Seeding: Seed cells expressing the target Gαi/o- or Gαs-coupled receptor into a 384-well plate.
-
Cell Stimulation (for Gαi/o):
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with an agonist of the target receptor (at its EC₈₀ concentration) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor, e.g., Europium cryptate).
-
Incubation: Incubate at room temperature for 60 minutes to allow for the competitive binding of the detection reagents.
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (acceptor/donor emission) and plot it against the log concentration of promazine to determine the IC₅₀ for the inhibition of the agonist-induced cAMP response.
Caption: Promazine's antagonistic effect on Gαi/o and Gαs signaling pathways.
B. Gαq/11 Coupled Receptors: Calcium Mobilization Assays
Rationale: Gαq/11-coupled receptors activate phospholipase C, leading to the production of inositol trisphosphate (IP₃), which in turn triggers the release of calcium (Ca²⁺) from intracellular stores.[6] Calcium mobilization assays measure this change in intracellular calcium concentration.
Protocol: FLIPR Calcium Assay
-
Cell Seeding: Seed cells expressing the target Gαq/11-coupled receptor in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit dye) for 1-2 hours at 37°C.
-
Compound Addition:
-
Place the cell plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Add an agonist of the target receptor (at its EC₈₀ concentration).
-
-
Fluorescence Measurement: The FLIPR instrument will measure the fluorescence intensity before and after the addition of the agonist in real-time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the agonist-induced calcium response against the log concentration of promazine to determine the IC₅₀ of its antagonistic effect.
C. Downstream Regulation: Receptor Internalization and β-Arrestin Recruitment Assays
Rationale: Upon agonist binding, many GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways. Assays that measure β-arrestin recruitment or receptor internalization provide insights into these downstream regulatory processes.
Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
-
Cell Line: Use a cell line engineered to co-express the target GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell Seeding: Seed the cells in a 384-well plate.
-
Compound Treatment:
-
Pre-treat the cells with a dilution series of this compound.
-
Add an agonist of the target receptor.
-
-
Incubation: Incubate for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents, which include a substrate for the complemented β-galactosidase enzyme.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the log concentration of promazine to determine its IC₅₀ for inhibiting agonist-induced β-arrestin recruitment.
Safety and Handling of this compound
This compound is a bioactive compound and should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. Wear personal protective equipment, including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound's broad-spectrum antagonist activity makes it a powerful and versatile tool for the investigation of GPCR signaling pathways. By employing a systematic approach that includes cytotoxicity, binding, and functional assays, researchers can effectively use promazine to probe the involvement of specific dopamine, serotonin, muscarinic, histamine, and adrenergic receptors in their biological systems of interest. The detailed protocols provided in this guide offer a solid foundation for designing and executing these experiments, ultimately contributing to a deeper understanding of the complex world of GPCR signaling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Request Rejected [hsls.pitt.edu]
- 8. PDSP Kᵢ Database [pdspdb.unc.edu]
- 9. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of hallucinogenic drugs. I: Antagonist correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Promazine Hydrochloride in the Laboratory: A Technical Support Guide
Welcome to the technical support center for promazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the use of this compound in your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring scientific integrity and reproducible results.
Section 1: Understanding this compound
This compound is a phenothiazine derivative that functions as an antagonist at a variety of receptors, primarily blocking dopamine receptors (D1 and D2) in the mesolimbic system.[1] It also exhibits antagonist activity at serotonin (5-HT2A and 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine H1 receptors.[1] This broad receptor profile is the basis for its use as an antipsychotic and antiemetic agent, but also contributes to its potential off-target effects in experimental settings.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound in a research setting.
Q1: What is a good starting concentration for my in vitro experiment?
A definitive starting concentration is highly dependent on your specific cell type, assay duration, and the experimental endpoint. However, a general recommendation for initial dose-response studies in cell-based assays is to begin in the low micromolar (µM) range. For example, an EC90 of 8.3 µM was reported for the inhibition of SARS-CoV replication in vitro.[2] In another study, concentrations of 64 µg/mL and 128 µg/mL were effective against planktonic cells and biofilms of Candida tropicalis, respectively. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: I'm observing precipitation of this compound in my cell culture medium. What's causing this and how can I prevent it?
Precipitation is a common challenge due to the hydrophobic nature of phenothiazines. Several factors can contribute to this issue:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media, especially at physiological pH.[3]
-
pH Sensitivity: The solubility of promazine is pH-dependent. Changes in the pH of your culture medium can decrease its solubility.[3] this compound is reported to be most stable at a pH of 6.5.[2][4]
-
High Concentration: Exceeding the solubility limit in the final culture volume will lead to precipitation.[3]
-
Interaction with Media Components: Salts, proteins (especially from fetal bovine serum), and other organic molecules in the culture medium can interact with this compound and reduce its solubility.[3]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to "crash out" of solution.[3]
To prevent precipitation, consider the following troubleshooting steps:
-
Use Pre-warmed Media: Always add this compound to cell culture media that has been pre-warmed to 37°C.[5]
-
Perform Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final culture volume, perform serial dilutions in pre-warmed media.[5]
-
Control Final Solvent Concentration: Keep the final concentration of any organic solvent (like DMSO) as low as possible, ideally below 0.1%, to minimize its impact on both cell health and compound solubility.[5]
-
Prepare Fresh Solutions: It is recommended to prepare fresh working solutions for each experiment to avoid issues with stability and precipitation over time.
Q3: What are the known off-target effects of this compound that I should be aware of in my research?
As a phenothiazine with a broad receptor binding profile, this compound can have several off-target effects that may influence your experimental results. These can include:
-
Anticholinergic Effects: Due to its antagonism of muscarinic receptors.[1]
-
Adrenergic Blockade: Resulting from its interaction with alpha-1 adrenergic receptors.[1]
-
Antihistaminergic Activity: Through blockade of H1 receptors.[1]
It is crucial to consider these potential off-target effects when interpreting your data. For instance, if you are studying a cellular process that is sensitive to changes in cholinergic or adrenergic signaling, you will need to design appropriate controls to account for these off-target effects of this compound.
Section 3: Troubleshooting Experimental Issues
This section provides guidance on addressing specific problems you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high for your specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 value for your cells. Start with a concentration well below the IC50 for your functional assays. |
| Inconsistent or No Biological Effect | The concentration may be too low, the incubation time too short, or the compound may have degraded. | Perform a dose-response study to find the optimal concentration. Increase the incubation time based on literature for similar assays. Prepare fresh solutions for each experiment. |
| Variability Between Experiments | Inconsistent solution preparation, variations in cell density, or instability of the compound. | Strictly adhere to a standardized protocol for solution preparation. Ensure consistent cell seeding densities. Prepare fresh working solutions from a frozen stock for each experiment. |
Section 4: Experimental Protocols
Here you will find detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Rationale: DMSO is a common solvent for hydrophobic compounds like this compound, allowing for the preparation of a concentrated stock that can be diluted to working concentrations in aqueous media.
Materials:
-
This compound powder (Molecular Weight: 320.88 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh 3.21 mg of this compound powder to prepare 1 mL of a 10 mM stock solution.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[6]
Protocol 2: Determining the Cytotoxicity of this compound using an MTT Assay
Rationale: It is essential to determine the cytotoxic concentration range of this compound in your specific cell line before conducting functional assays to ensure that observed effects are not due to cell death.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in complete cell culture medium to achieve a range of final concentrations for testing.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Section 5: Data Summaries
This section provides a compilation of quantitative data from the literature to guide your experimental design.
Table 1: Reported In Vitro Concentrations and Effects of this compound
| Application | Cell Line/System | Concentration | Observed Effect | Reference |
| Antiviral | SARS-CoV infected Vero cells | 8.3 µM | EC90 for inhibition of viral replication | [2][7] |
| Antifungal | Candida tropicalis | 64 µg/mL | Inhibition of planktonic cell growth | [2] |
| Antifungal | Candida tropicalis biofilms | 128 µg/mL | Inhibition of biofilm | [2] |
| Antiviral | Influenza Virus | 4.5 µM | EC50 for inhibition of viral replication | [6] |
Table 2: Reported In Vivo Dosages and Effects of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Mouse | 1, 10, or 50 mg/kg/day | Intraperitoneal | No reduction in SARS-CoV lung titers | [7] |
| Cat | 2 and 4 mg/kg | Intramuscular | Significant reduction in xylazine-induced emesis | [8] |
| Dog | 0.2–0.5 mg/kg | Oral | For motion sickness | [9] |
Section 6: Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for In Vitro Experimentation
Caption: A generalized workflow for conducting in vitro experiments with this compound.
Diagram 2: Signaling Pathways Potentially Affected by this compound
Caption: A simplified diagram of the primary receptor targets of this compound and their associated signaling pathways.
References
- 1. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103705522B - Application of promethazine hydrochlorine in preparation of drug for treatment or prevention of influenza virus infection - Google Patents [patents.google.com]
- 7. Is the anti-psychotic, 10-(3-(dimethylamino)propyl)phenothiazine (promazine), a potential drug with which to treat SARS infections? Lack of efficacy of promazine on SARS-CoV replication in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Table: First-Generation Antihistamines-MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: A Troubleshooting Guide for In Vivo Studies with Promazine Hydrochloride
Prepared by a Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing promazine hydrochloride in in vivo experimental models. Promazine is a phenothiazine derivative primarily used for its antipsychotic and sedative properties.[1][2] Its mechanism of action involves the antagonism of multiple neurotransmitter receptors, including dopamine (D1, D2), serotonin (5-HT2A, 5-HT2C), muscarinic, alpha-1 adrenergic, and histamine H1 receptors.[3][4] This complex pharmacology, while therapeutically useful, can present challenges in preclinical studies. This document provides practical, field-proven insights in a question-and-answer format to help you navigate common issues, ensure data integrity, and maintain high standards of animal welfare.
Section 1: Formulation and Handling FAQs
This section addresses the critical first steps of any experiment: the correct preparation and storage of this compound to ensure stability and potency.
Q1: How should I dissolve and prepare this compound for in vivo administration?
Answer: The method of preparation depends on the administration route and experimental design. This compound is very soluble in water and soluble in DMSO and ethanol.[5][6]
-
For Aqueous Solutions (e.g., IP, IV, IM): this compound can be dissolved directly in sterile Water for Injection (WFI) or isotonic saline (0.9% NaCl).[7] The pH of the resulting solution will be acidic, typically between 4.0 and 5.5.[5][8] Commercial injectable formulations are often buffered with an acetate buffer to maintain this pH range.[8]
-
For Oral Gavage: The compound can be dissolved in sterile water.
-
For Compounds with Poor Solubility (or for specific delivery systems): A common vehicle for preclinical studies involves a co-solvent system. A validated formulation is: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9] When using co-solvents, always run a vehicle-only control group, as solvents like DMSO can have physiological effects.
Expert Tip: Regardless of the vehicle, filter the final solution through a 0.22 µm sterile syringe filter before administration to remove any potential particulates.
Q2: My this compound solution has turned slightly yellow or pink. Can I still use it?
Answer: No, it is strongly recommended to discard any discolored solution. Promazine, like other phenothiazines, is highly sensitive to light and air.[5][10] Prolonged exposure causes oxidation, leading to a color change (pink, blue, or yellow) that indicates chemical degradation.[3][10] Using a degraded compound introduces a significant variable, compromises the effective dose, and could produce unintended toxicological effects. A slight yellow color in a commercial preparation may not indicate potency loss, but for researcher-prepared solutions, it is best to err on the side of caution.[10]
Q3: What are the best practices for storing this compound, both as a powder and in solution?
Answer: Proper storage is critical to prevent degradation.
-
Powder: Store the solid this compound powder in a tightly sealed, light-resistant container at -20°C for long-term stability (up to 3 years).[9][11]
-
Solutions:
-
Stock Solutions: If preparing a concentrated stock in DMSO, store it in small, single-use aliquots in light-resistant tubes at -80°C for up to one year.[9]
-
Working Solutions: Aqueous solutions are less stable and should be prepared fresh daily.[6] Protect them from light at all times by using amber vials or by wrapping containers in aluminum foil.[7][10] this compound is maximally stable at a pH of 6.5, though it is typically formulated at a more acidic pH.[3]
-
Section 2: Troubleshooting Dosing and Administration
This section focuses on problems that may arise during the experimental procedure itself, from inconsistent results to adverse reactions at the injection site.
Problem: I am observing high variability in sedative and behavioral effects between animals, even at the same dose.
Causality & Solution: This is a common and often frustrating issue with phenothiazines. The variability can stem from several factors:
-
Pharmacokinetic Variability: Promazine is subject to considerable first-pass metabolism in the liver after oral administration, leading to low and highly variable bioavailability (around 25%).[1][12][13] This means that for the same oral dose, the amount of drug reaching systemic circulation can differ dramatically between individuals.[14]
-
Administration Technique: For parenteral routes (IP, IM, IV), inconsistent administration can be a major source of variability. An intended intraperitoneal (IP) injection that accidentally goes into the subcutaneous space, fat pad, or an organ will have a drastically different absorption profile.
-
Animal-Specific Factors: The animal's strain, sex, age, health status, and even stress levels can influence drug metabolism and response.
Recommendations:
-
Switch to Parenteral Route: If using oral gavage, consider switching to an IP or IM route to bypass first-pass metabolism and achieve more consistent systemic exposure.
-
Refine Injection Technique: Ensure all personnel are thoroughly trained in the chosen administration route. For IP injections, use the correct anatomical landmarks to avoid accidental injection into the gut or bladder.
-
Dose-Response Study: Always perform a pilot dose-response study in a small cohort of animals to determine the optimal dose range for your specific model and experimental conditions before proceeding to a large-scale study.
-
Control for Variables: Standardize as many variables as possible: use animals from the same supplier, of the same age and sex, and acclimatize them properly to minimize stress.
Problem: My animals are showing signs of pain, inflammation, or necrosis at the injection site.
Causality & Solution: this compound injection can cause severe chemical irritation and tissue damage.[8] This is due to its acidic pH and direct cytotoxic effects. The risk is highest with subcutaneous (which is contraindicated) and accidental perivascular administration.[8][15]
Recommendations:
-
Preferred Route: The preferred parenteral route is a deep intramuscular (IM) injection.[8][15]
-
Injection Volume & Concentration: Keep the injection volume as low as possible by using a more concentrated solution (within solubility limits). A high volume can increase pressure and discomfort at the injection site.
-
Rotate Injection Sites: If repeated dosing is necessary, rotate the injection sites to allow tissues to recover.
-
Dilution: Ensure the drug is adequately diluted. For IV administration (which should be performed with extreme caution in animal models), the solution should be infused slowly and be at a concentration no greater than 25 mg/mL.[15]
-
Monitor Animals: Closely monitor animals post-injection for signs of distress, including vocalization, licking the injection site, swelling, or changes in gait. If severe irritation occurs, consult with veterinary staff immediately.
Section 3: Experimental Protocols & Data
Protocol: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol provides a step-by-step method for preparing a standard aqueous solution.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (isotonic saline)
-
Sterile 15 mL conical tube (amber or wrapped in foil)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
Procedure:
-
Calculate Required Mass: Determine the total amount of promazine HCl needed based on the desired dose (mg/kg), the average weight of the animals, the number of animals, and the injection volume (typically 5-10 mL/kg for mice/rats). Include a small amount of overage (~10-15%).
-
Weigh Compound: Under subdued light, accurately weigh the calculated mass of promazine HCl powder and transfer it to the conical tube.
-
Add Vehicle: Add the calculated volume of sterile 0.9% saline to the tube.
-
Dissolve: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach the 0.22 µm sterile filter to the tip of the syringe and dispense the solution into a new, sterile, light-protected container. This step ensures the final injectate is free of microbial contamination and particulates.
-
Labeling and Use: Clearly label the container with the compound name, concentration, vehicle, and date of preparation. Use the solution immediately. Do not store aqueous working solutions.
Data Presentation: Recommended Starting Dosages
The following table summarizes recommended starting dosage ranges for promazine and related phenothiazines in rodent models. It is critical to perform a dose-range finding study for your specific application , as the optimal dose can vary significantly.[16]
| Compound | Species | Application | Route | Recommended Starting Dosage Range (mg/kg) | Reference(s) |
| Promazine | Rat | Pharmacokinetics | IP | 10 | [16] |
| Promazine | Rat | Toxicology (Chronic) | Oral | 25 (daily) | [17] |
| Chlorpromazine | Rat | Antipsychotic Model | IP | 1, 3, 10 | [16] |
| Chlorpromazine | Mouse | Locomotor Activity | IP | 3 - 5 | [18] |
| Acepromazine | Mouse | Anesthesia (adjunct) | IP | 2 - 3 | [16] |
| Acepromazine | Rat | Anesthesia (adjunct) | IP | 0.5 - 3 | [16] |
Mandatory Visualization: Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common unexpected outcomes during in vivo studies with promazine.
Caption: Troubleshooting Decision Workflow for Promazine Studies.
Section 4: FAQs on Drug Interactions and Mechanism
Q4: What are the most critical drug interactions to be aware of when using promazine in co-administration studies?
Answer: Due to its broad receptor profile, promazine can interact with numerous other agents. The most significant interactions involve additive effects.
-
CNS Depressants: Co-administration with other central nervous system depressants—such as opioids, benzodiazepines, barbiturates, or alcohol—will result in additive sedative effects and can lead to severe respiratory depression.[19][20] Doses of concomitant analgesics or hypnotics should be reduced.[8]
-
Anticholinergic Agents: Combining promazine with other drugs that have anticholinergic properties (e.g., tricyclic antidepressants, some antihistamines) can lead to an excessive anticholinergic burden, potentially causing constipation, urinary retention, and confusion.[20]
-
Antidepressants: Promazine and certain antidepressants (like imipramine or fluoxetine) can mutually inhibit their uptake into tissues, potentially altering their distribution and concentration in the brain and other organs.[21]
-
CYP450 Metabolism: Promazine is a substrate and inhibitor of the liver enzyme CYP2D6.[19] Co-administration with other drugs metabolized by or inhibiting this enzyme can alter the plasma concentrations of either drug.
There are over 700 known drug interactions with promazine, so it is crucial to consult a comprehensive drug interaction database when designing studies involving co-administration.[22]
Q5: An animal is exhibiting involuntary muscle spasms and restlessness. What is happening?
Answer: These are likely extrapyramidal symptoms (EPS), which are known side effects of dopamine receptor antagonists like promazine.[23]
-
Akathisia: A feeling of inner restlessness and an inability to stay still.[19]
-
Dystonia: Sustained muscle contractions, causing twisting and repetitive movements or abnormal postures.[24]
While promazine is a low-potency antipsychotic and generally has a lower risk of EPS compared to high-potency agents (like haloperidol), these effects can still occur, especially at higher doses.[25] If these signs are observed, you should document them thoroughly, consider reducing the dose in future cohorts, and consult with veterinary staff to ensure the animal's welfare.
References
- 1. tewv.nhs.uk [tewv.nhs.uk]
- 2. promazine [drugcentral.org]
- 3. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. drugs.com [drugs.com]
- 9. This compound | AChR | Adrenergic Receptor | TargetMol [targetmol.com]
- 10. helapet.co.uk [helapet.co.uk]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]
- 13. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. publications.ashp.org [publications.ashp.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In vivo toxicity and pulmonary effects of promazine and chlorpromazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 20. Promazine and promethazine Interactions - Drugs.com [drugs.com]
- 21. Interactions between promazine and antidepressants at the level of cellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Promazine Interactions Checker - Drugs.com [drugs.com]
- 23. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
- 25. Psychotropic Agents for Treatment of Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
Technical Support Center: Improving the Solubility and Stability of Promazine Hydrochloride Solutions
Welcome to the technical support center for promazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the solubility and stability of this compound solutions. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable formulation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a yellowish tint. Is this a sign of degradation?
A slight yellow discoloration is not necessarily indicative of significant potency loss. However, a marked change in color suggests that the this compound is undergoing degradation, most likely through oxidation or photodegradation.[1] It is crucial to discard any solution that shows significant discoloration to ensure the integrity of your experiments.
Q2: I've noticed a precipitate forming in my aqueous this compound solution. What could be the cause?
Precipitation in this compound solutions can be attributed to a few key factors. One common cause is a shift in pH. This compound is the salt of a weak base and has a pKa of 9.1.[2] If the pH of the solution rises and approaches this pKa, the equilibrium will shift towards the formation of the free base, which is less soluble in water and can precipitate out. Another potential cause is interaction with other components in your formulation, or exceeding the solubility limit of this compound in the chosen solvent system.
Q3: What are the primary degradation pathways for this compound?
The main routes of degradation for this compound, and phenothiazines in general, are oxidation and photodegradation.[3][4] The sulfur atom within the phenothiazine ring is particularly susceptible to oxidation, leading to the formation of sulfoxide and sulfone derivatives.[3][4] The tertiary amine on the side chain can also be oxidized to an N-oxide or undergo N-demethylation.[3][4][5] Exposure to light, especially UV radiation, can accelerate these degradation processes.[4][6]
Troubleshooting Guide: Enhancing Solubility
Issue: Poor Solubility of this compound in Aqueous Media
This compound is generally considered soluble in water. However, achieving higher concentrations or ensuring solubility in complex buffer systems can be challenging.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for improving this compound solubility.
Detailed Protocols & Explanations
1. pH Adjustment:
-
Principle: The solubility of this compound is pH-dependent. Maintaining an acidic pH ensures that the molecule remains in its ionized, more water-soluble form. The United States Pharmacopeia (USP) specifies a pH range of 4.0 to 5.5 for Promethazine Hydrochloride Injection, a closely related phenothiazine.[7] This range is a good starting point for this compound as well.
-
Protocol:
-
Prepare a stock solution of a suitable buffer (e.g., citrate or acetate buffer) at the target pH.
-
Gradually add the this compound powder to the buffer solution while stirring.
-
Monitor the pH of the final solution and adjust as necessary with dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH).
-
2. Co-solvency:
-
Principle: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of poorly soluble drugs by reducing the polarity of the solvent system.[8]
-
Protocol:
-
Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Prepare a series of solvent systems with varying concentrations of the co-solvent in water (e.g., 5%, 10%, 20% v/v).
-
Determine the saturation solubility of this compound in each solvent system at a constant temperature.
-
Solubility of this compound in Different Solvents
| Solvent | Approximate Solubility |
| Water | Slightly soluble[9] |
| Ethanol | Soluble |
| DMSO | ~5 mg/mL[10] |
| Dimethylformamide (DMF) | ~10 mg/mL[10] |
3. Complexation with Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively encapsulating the less soluble drug and increasing its apparent water solubility.
-
Protocol:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess of this compound to each solution and equilibrate (e.g., by shaking for 24-48 hours).
-
Filter the solutions and analyze the concentration of dissolved this compound to determine the extent of solubility enhancement.
-
Troubleshooting Guide: Enhancing Stability
Issue: Degradation of this compound in Solution
This compound is susceptible to degradation, primarily through oxidation and photodegradation, leading to loss of potency and the formation of potentially harmful byproducts.
Root Cause Analysis & Mitigation Strategies
Caption: Strategies to mitigate this compound degradation.
Detailed Protocols & Explanations
1. Protection from Light:
-
Principle: this compound is light-sensitive.[11] Exposure to light, particularly in the UV spectrum, can induce photochemical reactions that lead to degradation.
-
Protocol:
2. Addition of Antioxidants:
-
Principle: Antioxidants protect the drug from oxidative degradation by being preferentially oxidized.[12]
-
Protocol:
-
Select a suitable antioxidant, such as sodium metabisulfite or ascorbic acid.
-
Prepare a series of formulations with varying concentrations of the chosen antioxidant.
-
Store the formulations under controlled conditions (e.g., elevated temperature to accelerate degradation) and analyze the concentration of this compound and its degradation products over time using a stability-indicating HPLC method.
-
3. Use of Chelating Agents:
-
Principle: Trace metal ions can catalyze the oxidative degradation of phenothiazines.[13] Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions, thereby inhibiting their catalytic activity.[14]
-
Protocol:
-
Incorporate a small amount of a chelating agent (e.g., 0.01-0.1% w/v of EDTA disodium) into the formulation.
-
Evaluate the stability of the formulation with and without the chelating agent using a stability-indicating assay.
-
4. Control of pH:
-
Principle: The stability of this compound is also pH-dependent. Generally, phenothiazine derivatives exhibit greater stability in acidic conditions.[15] The rate of degradation often increases with increasing pH.[6]
-
Protocol:
-
Maintain the pH of the solution within the optimal range of 4.0-5.5 using a suitable buffer system.
-
Regularly monitor the pH of the solution during storage, as it may change over time due to interactions with the container or atmospheric CO2.
-
By systematically addressing these factors, you can significantly enhance the solubility and stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. longdom.org [longdom.org]
- 9. 53-60-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. academicjournals.org [academicjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2003002150A1 - Composition and method for reducing adverse interactions between phenothiazine derivatives and plasma - Google Patents [patents.google.com]
- 15. publications.ashp.org [publications.ashp.org]
addressing variability in experimental results with promazine hydrochloride
Welcome to the technical support center for promazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this phenothiazine derivative. Here, we address common sources of experimental variability and provide robust, field-proven insights to ensure the integrity and reproducibility of your results.
Section 1: Troubleshooting Guide
Variability in experimental outcomes when using this compound can often be traced back to a few key factors related to its physicochemical properties. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity in Cell-Based Assays
Potential Causes & Solutions:
-
Degradation of this compound: this compound is susceptible to degradation, particularly through oxidation and photodegradation.[1] The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxide and sulfone derivatives, which may have altered biological activity.[1][2] Additionally, as a class, phenothiazines are known to be photosensitive.[1] Exposure to light, especially UV light, can lead to the formation of various photoproducts.[1]
-
Suboptimal pH of the Solution: The stability of phenothiazine derivatives is often pH-dependent. For the related compound promethazine, degradation rates increase with increasing pH.[1][4] this compound itself is maximally stable at a pH of 6.5.[5]
-
Solution: Ensure that your experimental buffers are at a pH that confers maximal stability to this compound. For many phenothiazines, this is in the acidic range.[1] A pH-stability profile should be determined for your specific experimental conditions.
-
-
Purity of the Compound: The presence of impurities or degradation products in the starting material can lead to inconsistent results.
Issue 2: Precipitation of this compound in Aqueous Buffers
Potential Causes & Solutions:
-
Poor Solubility: While this compound is considered soluble in water (50 mg/ml), its solubility can be significantly lower in buffers like Phosphate-Buffered Saline (PBS), at approximately 2 mg/ml.[9] The solubility of phenothiazines can also be pH-dependent.[10]
-
Solution: If you require a higher concentration, consider using a co-solvent system. A common mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Sonication can also aid in the dissolution process.[9] Always ensure the final concentration of any organic solvent is compatible with your experimental system and run appropriate vehicle controls.
-
Issue 3: Color Change in this compound Solutions
Potential Causes & Solutions:
-
Oxidation: this compound can slowly oxidize in the air, which may result in a blue discoloration.[11] This is a common characteristic of phenothiazine derivatives.
-
Solution: Prepare solutions fresh and use them promptly. If you observe a color change, it is an indication of degradation, and the solution should be discarded. To minimize oxidation, consider purging the solvent with an inert gas like nitrogen or argon before dissolving the compound.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 320.9 g/mol | [12][13][14] |
| Melting Point | 172-182°C | [8][12] |
| Appearance | White to light yellow crystalline powder | [15] |
| Solubility in Water | Soluble (50 mg/ml) | [9] |
| logP | 2.94 | [12] |
Q2: How should I prepare a stock solution of this compound?
A2: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a suitable solvent, with a solubility of 58-64 mg/ml.[9] For aqueous experiments, you can prepare a stock solution in water (up to 50 mg/ml).[9] It is recommended to use fresh, high-purity solvents. For long-term storage of stock solutions, aliquot and store at -80°C.[3]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a phenothiazine antipsychotic that primarily acts as an antagonist at dopamine D1 and D2 receptors in the mesolimbic pathway of the brain.[12][13] This blockade of dopamine receptors is responsible for its antipsychotic effects, reducing symptoms like hallucinations and delusions.[13] It also exhibits antagonism at serotonin (5-HT2A and 5-HT2C), muscarinic, alpha-adrenergic, and histamine H1 receptors, which contributes to its broad pharmacological profile and side effects.[5][13]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive.[1][11] Exposure to light can cause degradation and a gradual change in color.[15] Therefore, it is crucial to protect both the solid compound and its solutions from light by storing them in light-resistant containers.[8][16]
Q5: What analytical methods can be used to assess the purity and concentration of this compound?
A5: Several analytical methods are available. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for determining purity and quantifying this compound.[6][7][17] Spectrophotometric methods have also been developed, with a maximum absorption wavelength around 294-297 nm.[18][19]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 320.88 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.21 mg of this compound powder.
-
Add the powder to a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[9]
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
Protocol 2: General Workflow for Assessing this compound Stability
This workflow outlines a general approach to evaluating the stability of your this compound solutions under your specific experimental conditions.
Caption: Workflow for this compound Stability Assessment.
Diagram 1: Key Factors Influencing this compound Stability
This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.
Caption: Factors Leading to this compound Degradation.
Diagram 2: Simplified Signaling Pathway of this compound
This diagram shows the primary mechanism of action of this compound at the synaptic level.
Caption: this compound's Antagonism of the D2 Receptor.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. This compound [drugfuture.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. PROMETHAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 13. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Promazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. uspnf.com [uspnf.com]
- 17. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 18. globalscientificjournal.com [globalscientificjournal.com]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Troubleshooting Unexpected Phenotypes in Promazine Hydrochloride-Treated Animals
Welcome to the technical support center for researchers utilizing promazine hydrochloride in animal studies. This guide is designed to provide in-depth, experience-driven insights into troubleshooting unexpected phenotypes that may arise during your experiments. As scientists, we understand that unanticipated results can be both a challenge and an opportunity. This resource aims to equip you with the knowledge to dissect these observations, ensuring the integrity and validity of your research.
Introduction to this compound
This compound is a phenothiazine derivative primarily used for its antipsychotic and antiemetic properties.[1] Its mechanism of action involves the antagonism of several neurotransmitter receptors, most notably dopamine D1 and D2 receptors in the mesolimbic system.[1] Additionally, it exhibits activity at serotonin (5-HT2), muscarinic, histamine (H1), and alpha-adrenergic receptors.[1][2] This broad pharmacological profile, while therapeutically useful, can also be the source of a range of physiological and behavioral effects, some of which may be unexpected in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common and complex issues encountered during in vivo studies with this compound.
Q1: We observed significant sedation and lethargy in our animals at doses that were not expected to be sedative. What could be the cause?
A1: Deconstructing Sedation: Beyond the Expected
While promazine is known for its sedative properties, excessive sedation can confound behavioral tests and impact animal welfare.[3][4] Several factors can contribute to this unexpected phenotype:
-
Pharmacokinetic Variability: The absorption and metabolism of promazine can be erratic, leading to large interindividual differences in peak plasma concentrations.[1] Factors such as age, sex, and underlying health status of the animals can significantly influence drug metabolism.[5][6][7] For instance, female rats have been shown to metabolize some drugs differently than males, and pregnancy can reduce the metabolism of promazine.[5][8]
-
Drug Interactions: Co-administration of other compounds, including anesthetics or other experimental drugs, can potentiate the sedative effects of promazine.[9] It's crucial to review all administered substances for potential synergistic effects on the central nervous system.
-
Species and Strain Differences: The metabolic capacity and receptor sensitivity can vary significantly between different species and even strains of the same species.[8][10] A dose that is well-tolerated in one strain of mice might be overly sedative in another.
Troubleshooting Workflow:
-
Review Dosing and Administration: Double-check your calculations, the concentration of your dosing solution, and the administration technique. Ensure accurate and consistent dosing for all animals.
-
Assess Animal Health: Perform a thorough health check of your animals. Underlying illness can alter drug metabolism and disposition.[5][6]
-
Conduct a Dose-Response Study: If you are using a new animal model or strain, a pilot dose-response study is essential to determine the optimal dose that achieves the desired effect without causing excessive sedation.
-
Consider the Vehicle: Ensure the vehicle used to dissolve the this compound is inert and does not contribute to the observed sedation.
Q2: Our animals are exhibiting unusual motor disturbances, such as tremors, rigidity, or involuntary movements. Are these expected side effects?
A2: Understanding Extrapyramidal Side Effects (EPS)
Yes, these are known as extrapyramidal side effects (EPS) and are a recognized class effect of phenothiazine antipsychotics, including promazine.[11][12] These symptoms arise from the blockade of dopamine D2 receptors in the nigrostriatal pathway, which is involved in motor control.[3]
Commonly Observed EPS in Animals:
-
Akathisia: A state of motor restlessness, where the animal may appear agitated and unable to stay still.[13]
-
Dystonia: Sustained muscle contractions, leading to twisting, repetitive movements, or abnormal postures.[13] In severe cases, this can manifest as an opisthotonic posture (arching of the back).[13]
-
Drug-Induced Parkinsonism: Characterized by tremors, rigidity, and bradykinesia (slowness of movement).
-
Tardive Dyskinesia: A potentially irreversible condition characterized by involuntary, repetitive body movements, often of the face, tongue, and limbs.[3][11] This is more commonly associated with long-term treatment.[11]
Troubleshooting and Management:
-
Dose Reduction: EPS are often dose-dependent.[14] Reducing the dose of promazine may alleviate these symptoms.
-
Pharmacological Intervention: In severe cases, co-administration of an anticholinergic agent may be considered to counteract the effects of dopamine blockade. However, this should be done with caution and under veterinary guidance, as it can introduce new variables to your study.
-
Careful Observation and Scoring: Implement a standardized scoring system to quantify the severity of EPS. This will allow for objective assessment of any interventions.
Q3: We've noticed significant changes in the animals' body temperature after promazine administration. Is this a known effect?
A3: Thermoregulation and Promazine's Influence
Yes, promazine and other phenothiazines can significantly impact thermoregulation.[15] The direction of this change (hyperthermia or hypothermia) often depends on the ambient temperature.
-
Hypothermia in Cold Environments: Promazine can induce hypothermia by increasing peripheral and respiratory heat loss and reducing metabolic heat production.[15] It can also transiently inhibit shivering.[15]
-
Hyperthermia in Warm Environments: In warmer conditions, promazine can lead to hyperthermia, primarily by reducing the animal's ability to dissipate heat through mechanisms like respiratory evaporative heat loss.[15]
Experimental Considerations:
-
Control Ambient Temperature: It is critical to maintain a stable and controlled ambient temperature in your animal facility. Fluctuations can exacerbate the thermoregulatory effects of promazine.
-
Monitor Body Temperature: For studies where thermoregulation is a concern, continuous or frequent monitoring of core body temperature is recommended.
-
Distinguish from Neuroleptic Malignant Syndrome (NMS): In rare cases, a severe hyperthermic response accompanied by muscle rigidity, autonomic dysfunction, and altered mental status could indicate Neuroleptic Malignant Syndrome (NMS).[12][16][17] This is a medical emergency requiring immediate cessation of the drug and supportive care.[12] While rare, it's a critical differential diagnosis to consider with severe hyperthermia.
Q4: We are observing unexpected cardiovascular effects, such as changes in blood pressure and heart rate. How does promazine affect the cardiovascular system?
A4: Cardiovascular Profile of Promazine
Promazine's antagonism of alpha-1 adrenergic receptors is the primary cause of its cardiovascular effects.[1]
-
Hypotension: Blockade of alpha-1 adrenergic receptors leads to vasodilation and a subsequent drop in blood pressure.[3] This can be particularly pronounced upon standing (orthostatic hypotension).[12]
-
Tachycardia: A reflex increase in heart rate (tachycardia) can occur in response to the drop in blood pressure.[16]
Troubleshooting Cardiovascular Phenotypes:
-
Baseline Measurements: Always obtain baseline cardiovascular measurements before drug administration to have a clear reference point.
-
Appropriate Monitoring: Depending on the nature of your study, consider using telemetry or non-invasive methods to monitor blood pressure and heart rate.
-
Hydration Status: Ensure animals are adequately hydrated, as dehydration can exacerbate hypotensive effects.
-
Concomitant Medications: Be aware that other drugs, particularly anesthetics, can have synergistic effects on the cardiovascular system when co-administered with promazine.[18][19]
Visualizing Experimental Workflows and Pathways
To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.
Troubleshooting Unexpected Sedation Workflow
Caption: A stepwise workflow for troubleshooting excessive sedation.
Promazine's Multi-Receptor Antagonism
Caption: The diverse receptor targets of promazine and associated phenotypes.
Data at a Glance: Key Considerations
| Phenotype | Primary Mechanism | Key Troubleshooting Steps | Potential Confounding Factors |
| Excessive Sedation | H1 receptor antagonism | Dose verification, health assessment, pilot studies | Drug interactions, species/strain differences |
| Extrapyramidal Symptoms | D2 receptor antagonism in nigrostriatal pathway | Dose reduction, standardized scoring | Baseline motor deficits, other neuroleptic drugs |
| Thermodysregulation | Central and peripheral effects | Control ambient temperature, monitor core body temp | Environmental fluctuations, animal stress |
| Cardiovascular Changes | Alpha-1 adrenergic antagonism | Baseline measurements, hydration status | Anesthetics, underlying cardiovascular conditions |
Concluding Remarks
Troubleshooting unexpected phenotypes is an integral part of in vivo pharmacology. A systematic approach, grounded in a thorough understanding of the compound's mechanism of action and potential off-target effects, is paramount. This guide provides a framework for addressing common issues encountered with this compound. Remember that careful observation, meticulous record-keeping, and a willingness to adapt your experimental design are the cornerstones of successful and reproducible research. For further assistance, always consult with your institution's veterinarians and animal care staff.
References
- 1. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. tewv.nhs.uk [tewv.nhs.uk]
- 5. Drug metabolism under pathological and abnormal physiological states in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Factors Affecting Drug Response in Animals [bivatec.com]
- 8. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 9. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. Effects of electroanesthesia and a phenothiazine tranquilizer on thermoregulation in the sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Promethazine HCl (Promethazine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. Neuroleptic Malignant Syndrome: A Review for Neurohospitalists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of acepromazine on the cardiovascular actions of dopamine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiopulmonary effects of acepromazine and of the subsequent administration of ketamine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Promazine Hydrochloride and Chlorpromazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of typical antipsychotics, the phenothiazine derivatives promazine hydrochloride and chlorpromazine represent foundational therapeutic agents. While structurally similar, nuanced differences in their pharmacological profiles translate to distinct clinical efficacies and tolerability. This guide provides an in-depth comparative analysis of promazine and chlorpromazine, synthesizing available experimental data to inform research and drug development endeavors.
At a Glance: Key Differentiators
| Feature | This compound | Chlorpromazine |
| Primary Indication | Short-term management of agitation and restlessness[1] | Treatment of psychotic disorders, including schizophrenia[2] |
| Antipsychotic Potency | Weaker | Stronger, considered a benchmark for antipsychotics[2] |
| Sedative Properties | Pronounced | Pronounced[2] |
| Extrapyramidal Side Effects | Present, but potentially less frequent than more potent typicals | Dose-dependent, less common than high-potency typicals[2] |
Mechanism of Action: A Tale of Two Affinities
Both promazine and chlorpromazine exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] However, their broader receptor binding profiles diverge, influencing their therapeutic and adverse effect profiles.
Chlorpromazine is a potent antagonist at D2 receptors and also exhibits significant affinity for D1, D3, and D4 subtypes.[2] Its therapeutic efficacy is strongly correlated with its D2 receptor blockade.[2] Promazine also acts as a dopamine receptor antagonist but is generally considered to have weaker antipsychotic activity compared to chlorpromazine.[3]
Beyond dopamine receptors, both drugs interact with a range of other neurotransmitter systems, contributing to their complex clinical effects:
-
Serotonin Receptors (5-HT2A): Both drugs exhibit antagonism at 5-HT2A receptors. This action is thought to contribute to a reduction in negative symptoms of schizophrenia and may mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[2]
-
Histamine H1 Receptors: Both promazine and chlorpromazine are potent H1 receptor antagonists, which accounts for their prominent sedative effects.[2]
-
Muscarinic M1 Receptors: Antagonism at M1 receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation. Both drugs possess anticholinergic properties.[2]
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing). Both drugs are potent antagonists at α1-adrenergic receptors.[2]
Below is a diagram illustrating the generalized signaling pathway antagonism of these phenothiazines.
Caption: Antagonism of the D2 receptor by promazine and chlorpromazine.
Comparative Pharmacokinetics: Absorption, Distribution, and Elimination
The pharmacokinetic profiles of promazine and chlorpromazine share similarities, notably extensive first-pass metabolism, leading to low oral bioavailability.
| Parameter | This compound | Chlorpromazine |
| Oral Bioavailability | 7.8% - 24.9% | 10% - 80% (large inter-individual variation)[2] |
| Protein Binding | High (approximately 94%) | High (90% - 99%)[2] |
| Metabolism | Extensively metabolized in the liver | Extensively metabolized in the liver, primarily by CYP2D6[2] |
| Elimination Half-life | 20 - 40 hours | Approximately 30 hours[2] |
| Excretion | Urine and feces | Primarily via the kidneys[2] |
Head-to-Head Efficacy: Insights from a Double-Blind Study
A key comparative study conducted by Gilmore and Shatin provides valuable quantitative data on the relative efficacy of promazine and chlorpromazine in treating acute schizophrenia.
Experimental Protocol: A Double-Blind Comparison
Objective: To measure the comparative therapeutic effectiveness of chlorpromazine and promazine on a short-term basis at medium dosage levels in hospitalized acute schizophrenic patients.
Study Design: A double-blind, placebo-controlled study.
Methodology:
-
Patient Selection: Forty-five newly admitted, acute schizophrenic patients were enrolled following an initial admission evaluation.
-
Randomization: Patients were alternately assigned to one of three treatment groups:
-
Group G: Placebo
-
Group V: Promazine
-
Group X: Chlorpromazine
-
-
Dosage: The study utilized "medium dosage levels" suitable for potential outpatient use.
-
Outcome Measures: The primary outcome was the change in overall pathology scores, assessed before and after the treatment period.
-
Blinding: The study was conducted in a double-blind manner, meaning neither the patients nor the clinicians knew which treatment was being administered.
References
A Researcher's Guide to Validating Animal Models of Psychosis with Promazine Hydrochloride
This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the use of promazine hydrochloride to validate animal models of psychosis. We will move beyond rigid templates to offer a narrative grounded in scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols.
The Challenge: Modeling a Human Condition in Animals
Schizophrenia and other psychotic disorders are uniquely human conditions characterized by a complex interplay of positive symptoms (hallucinations, delusions), negative symptoms (anhedonia, social withdrawal), and cognitive deficits.[1][2] Modeling this multifaceted illness in animals presents a significant challenge.[1][2] Consequently, animal models are primarily validated by their ability to predict the efficacy of known antipsychotic drugs.[3]
Promazine, a first-generation (or "typical") antipsychotic of the phenothiazine class, serves as a valuable tool in this validation process.[4][5] While less potent than other typicals like chlorpromazine, its well-characterized mechanism of action provides a clear benchmark for assessing the pharmacological validity of a potential animal model.[5][6]
Promazine's Mechanism of Action: A Focus on Dopamine D2 Antagonism
This compound's primary antipsychotic effect is attributed to its function as a dopamine D2 receptor antagonist.[4][5][7][8] The "dopamine hypothesis of schizophrenia" posits that an overactivity of dopamine pathways, particularly in the mesolimbic system, contributes to psychotic symptoms.[6][9] By blocking these D2 receptors, promazine reduces this excessive dopaminergic activity, which is thought to alleviate positive symptoms.[4][5][9]
It's important to note that promazine, like its close relative chlorpromazine, is not purely a D2 antagonist. It also exhibits activity at serotonin, histamine, alpha-adrenergic, and muscarinic receptors.[5][9] This broader receptor profile contributes to its sedative effects and side effect profile, but its D2 antagonism remains the core mechanism for its antipsychotic action and its utility in model validation.[5][6][9]
Caption: Promazine blocks dopamine D2 receptors on the postsynaptic neuron.
Selecting the Right Animal Model for Validation
Several types of animal models are used to study psychosis, each with distinct advantages and limitations.[1] The choice of model often depends on the specific symptoms being investigated.
-
Pharmacological Models: These are the most common and involve administering drugs that induce psychosis-like states in humans.[1][2]
-
Dopamine Agonists (e.g., Amphetamine): These models are based on the dopamine hypothesis and induce behaviors like stereotypy (repetitive, purposeless movements) and hyperlocomotion.[2][10] They are particularly useful for testing drugs that target the dopamine system.
-
NMDA Receptor Antagonists (e.g., Phencyclidine (PCP), Ketamine, MK-801): These models are based on the glutamate hypofunction hypothesis of schizophrenia.[11][12] They are considered to have high face validity as they can induce a broader range of symptoms in humans, including positive, negative, and cognitive deficits.[12]
-
-
Neurodevelopmental Models: These models involve interventions during early life (e.g., maternal separation, neonatal hippocampal lesions) to mimic the developmental aspects of schizophrenia.[13]
-
Genetic Models: These involve the manipulation of genes thought to be associated with schizophrenia risk.[14]
For validating a classic antipsychotic like promazine, pharmacological models, particularly those using NMDA receptor antagonists, offer a robust and widely accepted platform.[12]
Experimental Guide: Validating the PCP-Induced Model with Promazine
This section provides a detailed protocol for using promazine to validate the phencyclidine (PCP)-induced disruption of Prepulse Inhibition (PPI), a key translational measure of sensorimotor gating deficits observed in schizophrenia patients.[13][14][15]
What is Prepulse Inhibition (PPI)? PPI is a neurological phenomenon where a weak prestimulus (the "prepulse") inhibits the startle reaction to a subsequent strong stimulus (the "pulse").[15] In individuals with schizophrenia, this gating mechanism is often deficient, leading to sensory overload.[11] This deficit can be reliably replicated in rodents by administering PCP and reversed by effective antipsychotics.[11][14]
Protocol: Reversal of PCP-Induced PPI Deficit in Rats
1. Animal Subjects:
-
Male Sprague-Dawley rats (250-350g) are commonly used. House animals in a controlled environment (12:12 light-dark cycle, stable temperature and humidity) with ad libitum access to food and water. Allow at least one week of acclimatization before testing.
2. Drug Preparation:
-
This compound: Prepare a stock solution by dissolving in sterile 0.9% saline.[16] A typical concentration is 1 mg/mL. The solution should have a pH between 4.2 and 5.2.[16] It can be sterile-filtered using a 0.22 µm filter.[16] Store protected from light.
-
Phencyclidine (PCP): Dissolve PCP hydrochloride in sterile 0.9% saline. A typical concentration for inducing PPI deficits is 1.5-2.5 mg/kg.
3. Experimental Design & Dosing:
-
A within-subjects or between-subjects design can be used. A typical experiment would involve at least four groups:
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + PCP
-
Promazine + PCP
-
Promazine + Vehicle (Saline)
-
-
Dose Selection: A dose-response study is recommended to determine the optimal dose of promazine. A starting range of 1-10 mg/kg, administered subcutaneously (SC) or intraperitoneally (IP), is appropriate.[16][17]
-
Administration Timeline: Administer promazine 30-60 minutes before the PCP injection.[16] Administer PCP approximately 15-30 minutes before placing the animal in the startle chamber.
4. PPI Testing Procedure:
-
Apparatus: Use a standard startle response system (e.g., SR-LAB) consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Acclimatization: Place the rat in the chamber and allow a 5-minute acclimatization period with background white noise (e.g., 65-70 dB).
-
Trial Types: The session should consist of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse + Pulse trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 75-85 dB for 20 ms). The interval between the onset of the prepulse and the onset of the pulse (the "lead interval") is critical, with 100 ms being standard.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: PPI is calculated as a percentage reduction in the startle response on prepulse + pulse trials compared to pulse-alone trials:
-
% PPI = 100 - [ (Startle Amplitude on Prepulse+Pulse Trial) / (Startle Amplitude on Pulse-Alone Trial) ] * 100
-
5. Expected Outcome & Interpretation:
-
The Vehicle + PCP group should show a significant reduction in %PPI compared to the Vehicle + Vehicle control group.
-
The Promazine + PCP group should show a significant attenuation of the PCP-induced deficit, with %PPI levels closer to those of the control group. This reversal demonstrates the predictive validity of the model for a typical antipsychotic.
-
The Promazine + Vehicle group helps to determine if promazine has any effect on PPI on its own.
Caption: Workflow for validating a psychosis model with promazine using PPI.
Comparative Data: Promazine vs. Other Antipsychotics
The utility of promazine is best understood in the context of other antipsychotics. While specific head-to-head studies with promazine in animal models are less common than for its more potent cousin, chlorpromazine, we can extrapolate from the known pharmacology.
| Drug Class | Example Drug | Primary Mechanism | Effect on PCP-Induced PPI Deficit | Liability for Extrapyramidal Side Effects (EPS) * |
| Typical (Low-Potency) | Promazine / Chlorpromazine | D2 Antagonism[4][5][9] | Reverses deficit[18] | Moderate[6] |
| Typical (High-Potency) | Haloperidol | Potent D2 Antagonism[19] | Reverses deficit[20] | High[19] |
| Atypical | Clozapine | D4, 5-HT2A > D2 Antagonism | Reverses deficit[11] | Low |
| Atypical | Risperidone | Potent 5-HT2A & D2 Antagonism | Reverses deficit[21] | Moderate (at high doses) |
*Liability for EPS is often predicted in animals using the catalepsy test, where higher doses of typical antipsychotics induce a state of immobility.[22]
This comparison highlights that while all effective antipsychotics reverse the PCP-induced PPI deficit, they do so with different potencies and side-effect profiles. Promazine, as a low-potency typical, provides a crucial benchmark. A model's ability to show a response to promazine validates its sensitivity to D2 receptor blockade, the foundational mechanism of antipsychotic action.
Conclusion: The Role of Promazine in Modern Research
While newer atypical antipsychotics with more complex receptor profiles now dominate clinical practice, this compound remains a vital tool for the preclinical validation of animal models of psychosis. Its well-understood mechanism as a first-generation antipsychotic provides a clear and unambiguous test of a model's predictive validity. By demonstrating that a model (such as PCP-induced PPI disruption) is sensitive to the D2-blocking effects of promazine, researchers can establish a solid foundation upon which to test novel compounds with more complex mechanisms of action. This methodical, layered approach to validation ensures that the animal models we use are robust, reliable, and ultimately, more translatable to the complex human condition of psychosis.
References
- 1. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 7. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of Chlorthis compound? [synapse.patsnap.com]
- 10. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Web Box 19.3 Pharmacology in Action: Animal Model—Prepulse Inhibition of Startle - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 12. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 13. Neurodevelopmental animal models of schizophrenia: effects on prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. Neuropharmacological studies of phencyclidine (PCP)-induced behavioral stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Promazine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Analytical Methodologies in Promazine Hydrochloride Quantification
This compound, a phenothiazine derivative with significant antipsychotic and antiemetic properties, demands precise and accurate quantification in pharmaceutical formulations to ensure therapeutic efficacy and patient safety. The selection of an appropriate analytical method is paramount, and the subsequent validation of its performance is a critical regulatory and scientific requirement. This guide provides an in-depth comparison of three diverse analytical techniques for the determination of this compound: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Voltammetry.
Beyond individual method validation, this document champions the concept of cross-validation , a process of comparing the results from different analytical methods to provide a higher level of assurance in the data's integrity and the methods' interchangeability.[1] This is particularly crucial during method transfer between laboratories or when upgrading analytical instrumentation. By understanding the underlying principles, experimental nuances, and statistical comparisons of these techniques, researchers can make informed decisions tailored to their specific analytical needs.
Pillar 1: UV-Visible Spectrophotometry - A Rapid and Accessible Approach
UV-Visible spectrophotometry is often the first line of analytical investigation due to its simplicity, cost-effectiveness, and rapid sample throughput. The method is based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration.
Mechanism of Action & Experimental Rationale
This compound exhibits a characteristic UV absorption spectrum. The United States Pharmacopeia (USP) monograph for this compound specifies the use of UV spectrophotometry for its assay, with a maximum absorbance at approximately 301 nm in 0.1 N hydrochloric acid.[2] This acidic medium ensures the complete protonation of the promazine molecule, leading to a stable and reproducible chromophore.
The choice of 0.1 N HCl as the solvent is not arbitrary; it serves to maintain a consistent ionic environment and pH, which can influence the spectral characteristics of the analyte. The Beer-Lambert law forms the theoretical foundation of this method, which dictates a linear relationship between absorbance and concentration under specific conditions.
Experimental Protocol: UV-Visible Spectrophotometric Assay
Objective: To determine the concentration of this compound in a bulk drug substance.
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer.
Reagents and Materials:
-
This compound Reference Standard (USP grade)
-
Hydrochloric Acid (0.1 N)
-
Methanol (analytical grade)
-
Volumetric flasks and pipettes (calibrated)
Procedure:
-
Standard Solution Preparation: Accurately weigh about 50 mg of this compound RS, dissolve in 0.1 N hydrochloric acid, and dilute to 1000 mL with the same solvent to obtain a concentration of approximately 50 µg/mL.[2]
-
Sample Solution Preparation: Accurately weigh a quantity of the this compound sample equivalent to about 50 mg and prepare a solution in 0.1 N hydrochloric acid in the same manner as the Standard Solution.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV region.
-
Use 0.1 N hydrochloric acid as the blank.
-
Measure the absorbance of the Standard Solution and the Sample Solution at the wavelength of maximum absorbance (around 301 nm).[2]
-
-
Calculation: Calculate the quantity of this compound in the sample using the formula: Concentration of Sample = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard
Method Validation Parameters (as per ICH Q2(R1))[5][6][7][8]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 2%). |
| Specificity | No interference from common excipients or degradation products at the analytical wavelength. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
Pillar 2: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Specificity and Sensitivity
HPLC is a powerful separation technique that offers superior specificity and sensitivity compared to spectrophotometry. It is the method of choice for analyzing complex mixtures and for stability-indicating assays where the drug needs to be quantified in the presence of its degradation products.
Chromatographic Principles & Method Rationale
A stability-indicating HPLC method for this compound typically employs a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[3][4][5] The separation is based on the differential partitioning of this compound and other components between the stationary phase and the mobile phase.
The choice of a C8 column and a mobile phase of acetonitrile and a phosphate buffer at pH 7.0 provides good peak shape and resolution from potential impurities.[3][4] UV detection at 249 nm is commonly used for quantification.[3][4][6] The method's specificity is demonstrated by its ability to separate the main drug peak from those of its forced degradation products.[3][4]
Experimental Protocol: Stability-Indicating HPLC Assay
Objective: To determine the concentration of this compound in a pharmaceutical formulation (e.g., tablets) and to separate it from its degradation products.
Instrumentation: A calibrated HPLC system with a UV detector, autosampler, and column oven.
Reagents and Materials:
-
This compound Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
-
C8 analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[3][4]
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 25mM phosphate buffer and adjust the pH to 7.0 with orthophosphoric acid. Mix with acetonitrile in a 50:50 (v/v) ratio and degas.[3][4]
-
Standard Solution Preparation: Prepare a stock solution of this compound RS in the mobile phase and dilute to a final concentration of about 50 µg/mL.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not less than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 50 mg of this compound into a 100-mL volumetric flask.[7]
-
Add about 70 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration of about 50 µg/mL.
-
-
Chromatographic Conditions:
-
Analysis: Inject the Standard and Sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the amount of this compound in the sample based on the peak area comparison with the Standard.
Method Validation Parameters (as per ICH Q2(R1))[5][6][7][8]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 2%). |
| Specificity | Peak purity of the analyte peak should pass. Resolution between the analyte and potential interferents should be > 2. |
| LOD & LOQ | Determined by signal-to-noise ratio or standard deviation of the response and the slope. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Pillar 3: Voltammetry - An Electrochemical Alternative for High Sensitivity
Voltammetry offers a highly sensitive electrochemical approach for the determination of electroactive compounds like this compound. This technique measures the current that flows as a function of an applied potential.
Electrochemical Principles & Method Rationale
The voltammetric determination of this compound is based on its oxidation at the surface of a working electrode, such as a glassy carbon electrode.[8] The oxidation peak current is proportional to the concentration of this compound in the solution. Differential pulse stripping voltammetry (DPSV) is a particularly sensitive technique that can be employed.[8]
The choice of supporting electrolyte and its pH are critical parameters that influence the voltammetric response. A Britton-Robinson buffer of pH 9 has been shown to provide well-defined oxidation peaks for this compound.[8]
Experimental Protocol: Differential Pulse Stripping Voltammetry
Objective: To determine the concentration of this compound using a highly sensitive electrochemical method.
Instrumentation: A potentiostat/galvanostat with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode).
Reagents and Materials:
-
This compound Reference Standard (USP grade)
-
Britton-Robinson buffer (pH 9)
-
High-purity water
Procedure:
-
Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, rinse with water, and sonicate in water and ethanol.
-
Standard Solution Preparation: Prepare a series of standard solutions of this compound in Britton-Robinson buffer (pH 9) in the concentration range of 0.1–1 mg/L.[8]
-
Voltammetric Measurement:
-
Pipette a known volume of the standard or sample solution into the electrochemical cell containing the Britton-Robinson buffer.
-
Apply a deposition potential for a specific time to preconcentrate the analyte onto the electrode surface.
-
Scan the potential in the positive direction using a differential pulse waveform.
-
Record the voltammogram and measure the peak current at the oxidation potential of this compound (around 444 mV and 668 mV).[8]
-
-
Calibration and Calculation: Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions. Determine the concentration of the sample from the calibration curve.
Method Validation Parameters (as per ICH Q2(R1))[5][6][7][8]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the defined concentration range. |
| Accuracy | % Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | Repeatability (RSD ≤ 5%), Intermediate Precision (RSD ≤ 5%). |
| Specificity | No interference from electroactive excipients. |
| LOD & LOQ | Determined from the calibration curve parameters. |
Cross-Validation: The Convergence of Analytical Evidence
Cross-validation is the ultimate test of an analytical method's reliability, providing a documented process to ensure that different methods yield comparable results.[1] This is not merely a matter of repeating experiments but a structured statistical comparison.
Workflow for Cross-Validation
Caption: Workflow for the Cross-Validation of Analytical Methods.
Statistical Comparison: t-test and F-test
To statistically compare the results from the different analytical methods, the Student's t-test and the F-test are invaluable tools.[9][10][11][12][13][14]
-
Student's t-test: This test is used to determine if there is a significant difference between the means of two sets of data.[11][13] In this context, we would compare the mean assay values obtained by, for example, the UV-Vis method and the HPLC method. The null hypothesis (H₀) is that there is no significant difference between the means.
-
F-test: This test is used to compare the variances of two sets of data.[11][13] It helps to determine if the precision of the two methods is comparable. The null hypothesis (H₀) is that the variances are equal.
Acceptance Criteria for Cross-Validation:
-
The calculated t-value should be less than the critical t-value at a 95% confidence level, indicating no significant difference between the means of the two methods.
-
The calculated F-value should be less than the critical F-value at a 95% confidence level, indicating no significant difference in the precision of the two methods.
Data Summary and Comparison
The following table summarizes the key performance characteristics of the three analytical methods for this compound determination.
| Parameter | UV-Visible Spectrophotometry | HPLC | Voltammetry |
| Principle | UV absorbance | Chromatographic separation | Electrochemical oxidation |
| Specificity | Moderate | High (stability-indicating) | High |
| Sensitivity | Good | Very Good | Excellent |
| Linearity Range | Typically in the µg/mL range | Wide dynamic range | Typically in the ng/mL to µg/mL range |
| Precision (RSD) | ≤ 2% | ≤ 2% | ≤ 5% |
| Analysis Time | Rapid (minutes per sample) | Moderate (5-15 minutes per sample) | Rapid (minutes per sample) |
| Cost | Low | High | Moderate |
| Complexity | Low | High | Moderate |
Conclusion: A Triad of Analytical Excellence
This guide has elucidated three distinct yet robust analytical methodologies for the quantification of this compound. UV-Visible spectrophotometry serves as a rapid and economical tool for routine analysis of bulk drug substances. HPLC stands out as the definitive method for stability-indicating assays and the analysis of complex formulations, offering unparalleled specificity. Voltammetry provides a highly sensitive alternative, particularly advantageous for trace-level analysis.
The ultimate confidence in analytical data, however, is achieved through rigorous cross-validation. By employing statistical tools such as the t-test and F-test to compare the results from these orthogonal methods, a comprehensive and self-validating system is established. This ensures the generation of reliable and defensible data, a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Promethazine Hydrochloride in Promethazine and Bile Tablets | Semantic Scholar [semanticscholar.org]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. researchgate.net [researchgate.net]
- 9. psychologicalscience.org [psychologicalscience.org]
- 10. extractalpha.com [extractalpha.com]
- 11. researchgate.net [researchgate.net]
- 12. test-and-measurement-world.com [test-and-measurement-world.com]
- 13. testbook.com [testbook.com]
- 14. medium.com [medium.com]
A Comparative Guide to Correlating In Vitro and In Vivo Data for Promazine Hydrochloride
Introduction
Promazine hydrochloride is a phenothiazine derivative classified as a typical, low-potency antipsychotic agent.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the central nervous system (CNS).[2] However, like many CNS-active drugs, establishing a clear and predictive relationship between its activity in laboratory assays (in vitro) and its effects in living organisms (in vivo) presents a significant challenge for drug development professionals.[3] This guide provides a comprehensive framework for designing, executing, and interpreting experiments to build a robust in vitro-in vivo correlation (IVIVC) for this compound. By objectively comparing its performance with relevant alternatives and grounding our discussion in established experimental data, we aim to equip researchers with the insights needed to navigate the complexities of antipsychotic drug evaluation.
The journey from a promising compound in a petri dish to a safe and effective therapy is fraught with complexities, particularly for drugs targeting the CNS. The blood-brain barrier, intricate neural circuits, and complex metabolic pathways all contribute to the difficulty in predicting in vivo outcomes from in vitro data.[4][5] A well-established IVIVC can serve as a surrogate for extensive bioequivalence studies, streamline formulation development, and provide a more profound understanding of a drug's mechanism of action.[6][7]
Part 1: In Vitro Characterization: Building the Foundation
The initial step in establishing an IVIVC is to thoroughly characterize the drug's properties in a controlled laboratory setting. This involves a battery of assays designed to elucidate its interaction with relevant biological targets and its fundamental physicochemical properties.
1.1. Receptor Binding Affinity Profiles: The Primary Target and Off-Target Landscape
The antipsychotic effects of this compound are intrinsically linked to its ability to block dopamine D2 receptors.[8] However, its broad receptor profile, which includes interactions with serotonin, muscarinic, histamine, and adrenergic receptors, is responsible for both its therapeutic nuances and its side-effect profile.[2][9][10] A competitive radioligand binding assay is the gold standard for quantifying these interactions.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Promazine HCl | Chlorpromazine | Olanzapine | Rationale for Comparison |
| Dopamine D2 | 10-50 | 1.6 | 11 | Chlorpromazine is a structurally similar, higher-potency typical antipsychotic. Olanzapine is a widely used atypical antipsychotic with a different receptor binding profile.[11][12] |
| Serotonin 5-HT2A | 5-20 | 1.5 | 4 | 5-HT2A antagonism is a key feature of atypical antipsychotics and may contribute to a lower incidence of extrapyramidal side effects.[13] |
| Histamine H1 | <10 | 0.5 | 7 | High affinity for H1 receptors is associated with sedation, a common side effect of many antipsychotics.[14] |
| Muscarinic M1 | 50-100 | 13 | 19 | M1 receptor blockade contributes to anticholinergic side effects such as dry mouth and constipation.[2] |
| Alpha-1 Adrenergic | <20 | 0.8 | 53 | Antagonism at α1-adrenergic receptors can lead to orthostatic hypotension.[14] |
Note: The above values are approximate and can vary between studies. They are presented to illustrate the relative potencies.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Homogenize brain tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound or a comparator).
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled drug. Use non-linear regression to calculate the IC50 (the concentration of drug that inhibits 50% of specific binding) and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Diagram: Principle of Competitive Radioligand Binding
Caption: Competitive binding of a radioligand and promazine to a receptor.
1.2. In Vitro Metabolism and Permeability: Predicting Pharmacokinetic Behavior
A drug's journey through the body is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro models can provide early insights into these processes. Promazine is known to undergo extensive first-pass metabolism in the gut wall and liver.[15]
Table 2: In Vitro ADME Properties
| Parameter | Assay | Promazine HCl | Chlorpromazine | Olanzapine | Significance |
| Metabolic Stability | Liver Microsome Assay (t½, min) | Moderate | Moderate | Low to Moderate | Predicts the rate of metabolic clearance in the liver. Shorter half-life suggests faster clearance. |
| Primary Metabolizing Enzymes | Recombinant CYP450 Enzymes | CYP2D6, CYP1A2 | CYP2D6, CYP3A4, CYP1A2 | CYP1A2, CYP2D6 | Identifies potential for drug-drug interactions.[14] |
| Permeability | Caco-2 Assay (Papp, 10⁻⁶ cm/s) | High | High | High | Predicts intestinal absorption. High permeability suggests good oral absorption. |
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions) on semi-permeable filter inserts in a multi-well plate.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay: Add the test compound (this compound) to the apical (upper) chamber.
-
Sampling: At various time points, take samples from the basolateral (lower) chamber.
-
Quantification: Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Diagram: In Vitro ADME Workflow
Caption: Workflow for assessing in vitro ADME properties.
Part 2: In Vivo Assessment: From Animal Models to Human Response
While in vitro data provides a mechanistic foundation, in vivo studies are essential to understand how a drug behaves in a complex biological system. These studies bridge the gap between cellular effects and therapeutic outcomes.
2.1. Pharmacokinetic Profiling in Preclinical Models
Pharmacokinetic (PK) studies in animal models, typically rodents, are crucial for determining how the body processes a drug. Promazine is readily absorbed but subject to significant first-pass metabolism, leading to lower plasma concentrations after oral administration compared to intramuscular injection.[15] It is widely distributed in the body and readily crosses the blood-brain barrier.[15][16]
Table 3: Comparative Pharmacokinetics in Rats (Oral Administration)
| Parameter | Promazine HCl | Chlorpromazine | Olanzapine | Description |
| Bioavailability (%) | Low (<30%) | ~30% | ~60% | The fraction of the administered dose that reaches systemic circulation. |
| Tmax (hr) | 1-3 | 2-4 | 4-6 | The time to reach maximum plasma concentration. |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent | Dose-dependent | The maximum plasma concentration. |
| Half-life (t½, hr) | 4-8 | 16-30 | 21-54 | The time it takes for the plasma concentration to reduce by half. |
| Brain/Plasma Ratio | >20 | >10 | >10 | Indicates the extent of brain penetration.[16] |
Note: These are representative values and can be influenced by factors such as dose and formulation.
2.2. Pharmacodynamic and Behavioral Models: Linking Target Engagement to Efficacy
Animal models of psychosis are indispensable for evaluating the potential therapeutic efficacy of antipsychotic drugs.[17][18] These models often involve inducing behaviors in rodents that are analogous to the symptoms of schizophrenia.[19][20]
One of the most well-established predictive models for antipsychotic efficacy is the conditioned avoidance response (CAR) test.[17][20] This test assesses a drug's ability to selectively suppress a learned avoidance behavior without causing general motor impairment.
Table 4: Efficacy in Preclinical Behavioral Models
| Model | Promazine HCl | Chlorpromazine | Olanzapine | Measured Endpoint |
| Conditioned Avoidance Response (Rat) | Active | Active | Active | ED50 (dose to produce 50% inhibition of avoidance) |
| Amphetamine-Induced Hyperlocomotion (Mouse) | Active | Active | Active | ED50 (dose to reduce hyperlocomotion by 50%) |
| Prepulse Inhibition of Startle (Rat) | Active | Active | Active | Reversal of deficits induced by dopamine agonists.[19] |
Experimental Protocol: Conditioned Avoidance Response (CAR)
-
Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the foot shock.
-
Training: A rat is placed in the shuttle box. The CS is presented for a set duration (e.g., 10 seconds), followed by the US. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it does not move, it will receive the shock and can escape it by moving to the other compartment (escape response). This is repeated for multiple trials.
-
Drug Administration: Once the rats are trained to a stable level of avoidance, they are treated with this compound, a comparator drug, or a vehicle.
-
Testing: The rats are re-tested in the shuttle box. The number of avoidance responses, escape responses, and failures to escape are recorded.
-
Data Analysis: A dose-dependent decrease in avoidance responses without a significant increase in escape failures indicates a specific antipsychotic-like effect.
Diagram: Conditioned Avoidance Response (CAR) Workflow
Caption: Logical flow of the Conditioned Avoidance Response experiment.
Part 3: Bridging the Gap: Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to establish a predictive mathematical model that links an in vitro property to an in vivo response.[6][21] For antipsychotics, a common and meaningful correlation is between in vitro receptor affinity and in vivo receptor occupancy at clinically relevant doses.
3.1. The Concept of Level A IVIVC
The U.S. Food and Drug Administration (FDA) defines a Level A IVIVC as a point-to-point relationship between in vitro dissolution and the in vivo absorption rate.[22][23] While originally developed for oral dosage forms, the underlying principle of creating a predictive link between an in vitro attribute and an in vivo outcome is broadly applicable.[6][21] For CNS drugs like promazine, a more relevant correlation might link in vitro potency (Ki at the D2 receptor) to the in vivo clinical dose required to achieve a therapeutic effect.
3.2. Challenges and Considerations for CNS Drugs
Establishing a robust IVIVC for CNS drugs is particularly challenging due to several factors:
-
The Blood-Brain Barrier (BBB): A drug's ability to penetrate the BBB is a critical determinant of its efficacy, and this is not always accurately predicted by simple in vitro models.[4]
-
Complex Neurocircuitry: The brain is not a homogenous environment. The drug's effect depends on its interaction with complex and interconnected neural networks.[24]
-
Active Metabolites: Promazine is extensively metabolized into numerous active and inactive metabolites, which can contribute to both the therapeutic effect and the side-effect profile.[15][25]
-
Lack of Reliable Animal Models: While useful, current animal models do not fully replicate the complex psychopathology of human schizophrenia.[5][26]
3.3. A Practical Approach: Correlating Potency and Clinical Dose
Despite the challenges, a strong correlation has been demonstrated for many antipsychotics between their affinity for the D2 receptor and their average clinical dose for treating psychosis. This provides a practical and valuable IVIVC.
Diagram: IVIVC Framework for Antipsychotics
Caption: A conceptual framework for establishing an IVIVC for promazine.
Conclusion
Correlating in vitro and in vivo data for this compound is a multifaceted endeavor that requires a systematic and integrated approach. By starting with a comprehensive in vitro characterization of receptor binding and ADME properties, researchers can build a solid foundation for interpreting data from preclinical in vivo models. While challenges remain, particularly in the context of CNS drug development, the principles outlined in this guide offer a robust framework for establishing meaningful and predictive relationships between laboratory measurements and clinical performance. The ultimate goal is to leverage these correlations to de-risk drug development, optimize therapeutic candidates, and ultimately, deliver safer and more effective treatments to patients.
References
- 1. Promazine - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. simbecorion.com [simbecorion.com]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Chlorpromazine versus atypical antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 15. medicines.org.uk [medicines.org.uk]
- 16. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iagim.org [iagim.org]
- 22. fda.gov [fda.gov]
- 23. wjarr.com [wjarr.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. acnp.org [acnp.org]
A Comparative Guide for Veterinary Researchers: Promazine Hydrochloride vs. Acepromazine
A Senior Application Scientist's In-Depth Technical Guide to Two Common Phenothiazine Sedatives
For decades, phenothiazine derivatives have been a cornerstone of chemical restraint and tranquilization in veterinary medicine. Among these, acepromazine has become a ubiquitous tool for managing anxiety and facilitating procedures in a range of species. However, its close relative, promazine hydrochloride, also sees use, particularly in equine practice. For the discerning researcher, understanding the nuanced differences between these two compounds is critical for designing robust experiments where sedative effects can be a confounding variable or the primary focus of investigation. This guide provides a detailed comparison of this compound and acepromazine, synthesizing available experimental data to inform protocol design and drug selection in a veterinary research setting.
At a Glance: Key Differentiators
| Feature | This compound | Acepromazine |
| Primary Use | Sedative and pre-anesthetic, particularly in horses.[1][2][3][4] | Widely used sedative, tranquilizer, and pre-anesthetic in dogs, cats, and horses.[5] |
| Potency | Generally considered less potent than acepromazine. | More potent phenothiazine tranquilizer. |
| Mechanism of Action | Dopamine (D2) receptor antagonist; also affects alpha-adrenergic, histamine H1, and muscarinic receptors.[6] | Potent dopamine (D2) receptor antagonist; also blocks alpha-1 adrenergic, histamine H1, and muscarinic receptors.[7][8] |
| Cardiovascular Effects | Can cause hypotension. | Dose-dependent hypotension is a primary side effect; can also lead to changes in heart rate.[9][10] |
| Adverse Effects | Similar to other phenothiazines, including potential for extrapyramidal signs at high doses. | Hypotension, penile prolapse in stallions, potential for paradoxical excitement or aggression, breed-specific sensitivities (e.g., Boxers, giant breeds).[7][11] |
Mechanism of Action: A Shared Pathway with Subtle Divergences
Both promazine and acepromazine exert their sedative effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[6] This blockade disrupts dopaminergic transmission, leading to a reduction in spontaneous motor activity and a state of tranquilization.[5] However, their multi-receptor activity contributes to a broader spectrum of effects, both therapeutic and adverse.
Their antagonism of alpha-1 adrenergic receptors is responsible for the characteristic vasodilation and subsequent hypotension seen with this class of drugs.[7] Additionally, both compounds exhibit antihistaminic and anticholinergic properties.[9] While the fundamental mechanism is shared, the potency and receptor affinity likely differ between the two, accounting for variations in clinical efficacy and side effect profiles. Acepromazine is generally considered to be more potent than promazine.
Comparative Pharmacodynamics and Efficacy
Direct comparative studies quantifying the sedative and cardiovascular effects of this compound versus acepromazine are scarce in contemporary literature. However, by examining individual studies, we can construct a comparative profile.
Sedative Effects
Acepromazine is well-documented to produce dose-dependent sedation. In dogs, doses as low as 0.05 mg/kg IM have been shown to induce significant sedation.[12] Higher doses generally result in more profound sedation, though a ceiling effect may be observed.[13] It's important to note that acepromazine's tranquilizing effects can be overcome by strong stimuli, and in some cases, it can cause paradoxical excitement or aggression.[11][14]
This compound is also used for its sedative properties, particularly in horses, often in combination with other agents like ketamine.[1][2] One study in horses used a dose of 1 mg/kg of promazine HCl for premedication.[1][2] While quantitative sedation scores from direct comparisons are lacking, the general consensus from available literature and clinical use suggests that acepromazine is the more potent sedative of the two.
Cardiovascular Effects
Hypotension is a hallmark effect of phenothiazine tranquilizers due to their alpha-1 adrenergic antagonism. Studies in conscious dogs have shown that acepromazine causes a significant decrease in mean arterial pressure, even at low doses.[13] This effect is dose-dependent and can be a significant concern in compromised or dehydrated animals.[9][10]
While specific quantitative data on the cardiovascular effects of promazine in dogs is limited in the searched literature, a study on various phenothiazines, including promazine, indicated its potential to affect adrenaline-induced ventricular arrhythmias during anesthesia in dogs.[15] Given its similar mechanism of action to acepromazine and chlorpromazine, it is reasonable to expect that this compound also induces hypotension.[6]
Table 1: Summary of Cardiovascular Effects of Acepromazine in Dogs
| Parameter | Dosage | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Cumulative IV doses of 10-100 µg/kg | Significant decrease from baseline at all doses. | [13] |
| Stroke Index (SI) | Cumulative IV doses of 10-100 µg/kg | Significant decrease from baseline at all doses. | [13] |
| Cardiac Index (CI) | Cumulative IV doses of 10-100 µg/kg | Decreased, but not significantly. | [13] |
| Systemic Vascular Resistance Index (SVRI) | Cumulative IV doses of 10-100 µg/kg | No significant change. | [13] |
| Arterial Blood Pressure | 0.2 mg/kg IV | Significant decrease. | [16] |
Pharmacokinetic Profiles
The onset and duration of action are critical considerations in a research setting. Pharmacokinetic data for promazine in common veterinary species is less readily available than for acepromazine.
Acepromazine: In dogs, the sedative effects of acepromazine can last for 6-8 hours.[14]
Promazine: While specific pharmacokinetic studies in dogs or horses were not found in the search, a study on the bioavailability of a related phenothiazine, promethazine, in dogs showed it was rapidly absorbed after intramuscular and intranasal administration.[17]
Species-Specific Considerations and Adverse Effects
Acepromazine:
-
Dogs: Certain breeds, such as Boxers and giant breeds, may have an increased sensitivity to the cardiovascular effects of acepromazine.[9] Conversely, terrier breeds may require higher doses.[9] There has been historical concern about acepromazine lowering the seizure threshold, but more recent retrospective studies have not supported this and may even suggest a potential for seizure reduction.[8][18]
-
Horses: A significant and well-documented side effect in stallions is persistent penile prolapse, which can lead to permanent damage.[7]
This compound:
-
Horses: It has been used as a pre-anesthetic agent and in combination with other drugs for short-term immobilization.[1][2][3][4]
-
General: As a phenothiazine, it shares the potential for similar side effects as acepromazine, including hypotension and extrapyramidal signs at higher doses.
Experimental Protocol: A Framework for Comparative Evaluation
To directly compare the sedative and hemodynamic effects of this compound and acepromazine, a randomized, blinded, crossover study design is recommended. The following protocol is a template that can be adapted for specific research needs.
Objective: To compare the sedative efficacy and cardiovascular effects of intravenous this compound and acepromazine in healthy adult dogs.
Animals: A cohort of healthy, adult mixed-breed dogs, acclimated to the research facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Design:
-
Randomization: Dogs are randomly assigned to receive one of three treatments:
-
Treatment A: this compound (e.g., 0.5 mg/kg IV)
-
Treatment B: Acepromazine (e.g., 0.05 mg/kg IV)
-
Treatment C: Saline control (equivalent volume IV)
-
-
Crossover: Each dog will receive all three treatments with a minimum 7-day washout period between each treatment.
-
Blinding: The investigator assessing sedation and cardiovascular parameters should be blinded to the treatment administered.
Data Collection:
-
Baseline: Collect all baseline data before drug administration.
-
Sedation Scoring: At predetermined time points (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-administration, assess sedation using a validated scoring system (e.g., a numeric rating scale or a composite measure scale).
-
Cardiovascular Monitoring: Continuously monitor heart rate and rhythm via ECG. Measure systolic, diastolic, and mean arterial blood pressure non-invasively at the same time points as sedation scoring.
-
Respiratory Monitoring: Monitor respiratory rate and pulse oximetry.
Conclusion and Future Directions
While both this compound and acepromazine are effective phenothiazine sedatives, the current body of veterinary research is heavily skewed towards acepromazine. Acepromazine is a more potent agent with well-documented dose-dependent sedative and hypotensive effects. This compound, while historically used, particularly in equine medicine, lacks the extensive modern research base to definitively characterize its comparative efficacy and side-effect profile.
For researchers, the choice between these two agents will depend on the specific requirements of the study. If a well-characterized and potent sedative is required, acepromazine is the logical choice. If a less potent phenothiazine is desired, or if historical comparisons are relevant to the research question, promazine may be considered. However, the lack of recent, direct comparative data highlights a significant knowledge gap. Future research employing rigorous, head-to-head comparative studies is warranted to provide the veterinary research community with the robust data needed to make fully informed decisions on the use of these foundational sedative agents.
References
- 1. Short term immobilization in the horse with ketamine CHl and promazine HCl combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. This compound in equine practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. Sedatives and Tranquilizers | Veterian Key [veteriankey.com]
- 6. deesdogs.com [deesdogs.com]
- 7. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Acepromazine - Wikipedia [en.wikipedia.org]
- 9. Acepromazine Maleate for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 10. Acepromazine | VCA Animal Hospitals [vcahospitals.com]
- 11. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 12. Effects of acepromazine, hydromorphone, or an acepromazine-hydromorphone combination on the degree of sedation in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACEPROMAZINE - Mar Vista Animal Medical Center [marvistavet.com]
- 15. Effect of propiomazine, perphenazine, promethazine and promazine on adrenaline-induced ventricular arrhythmias during nitrous oxide-halothane anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiopulmonary effects of acepromazine and of the subsequent administration of ketamine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioavailability of intranasal promethazine dosage forms in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Efficacy of Promazine Hydrochloride Against a Positive Control
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of promazine hydrochloride, a first-generation phenothiazine antipsychotic. By leveraging a direct comparison with a well-established positive control, chlorpromazine, this document outlines the essential in vitro and in vivo methodologies required for a robust preclinical assessment. The protocols and rationale described herein are designed to ensure scientific integrity and generate reproducible, high-quality data.
Introduction: Pharmacological Context and Rationale
This compound is a phenothiazine derivative primarily used for its antipsychotic and antiemetic properties.[1] Its therapeutic effects are largely attributed to its antagonism of postsynaptic dopamine D1 and D2 receptors in the mesolimbic system of the brain.[1] By blocking these receptors, promazine helps to mitigate psychotic symptoms such as hallucinations and delusions.[2] It also exhibits activity at serotonergic, muscarinic, alpha-adrenergic, and histamine receptors, contributing to its broad pharmacological profile and side effects.[1][3]
The Choice of a Positive Control: Chlorpromazine
For a meaningful evaluation of promazine's efficacy, a suitable positive control is indispensable. Chlorpromazine, also a phenothiazine, was the first antipsychotic drug to be marketed and is often considered a "gold standard" or benchmark against which other antipsychotics are compared.[4][5] Both promazine and chlorpromazine share a similar mechanism of action as dopamine antagonists, but promazine is generally considered to have less antipsychotic activity.[3][4] This direct comparison allows for a clear contextualization of promazine's potency and efficacy, providing a critical reference point for its potential therapeutic utility. A 1957 study directly compared the effects of the two drugs in mental syndromes, highlighting the long-standing interest in their relative properties.[6][7]
The objective of this guide is to present a logical, multi-tiered experimental approach to quantify and compare the antipsychotic efficacy of this compound relative to chlorpromazine.
In Vitro Efficacy Assessment: Receptor Binding and Functional Activity
The foundational step in evaluating an antipsychotic is to characterize its interaction with the primary molecular target: the dopamine D2 receptor. In vitro assays provide quantitative data on binding affinity and functional antagonism.
Mechanism of Action at the Dopamine D2 Receptor
The antipsychotic effect of typical antipsychotics like promazine and chlorpromazine is strongly correlated with their ability to block D2 receptors.[4][5] In a normal state, dopamine binds to D2 receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi/o). This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[8] By acting as antagonists, promazine and chlorpromazine occupy the D2 receptor binding site, prevent dopamine from binding, and thereby block this signaling cascade.
Caption: Dopamine D2 receptor signaling pathway and antagonist action.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[9]
Objective: To determine and compare the Ki values of promazine HCl and chlorpromazine HCl for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in D2 receptors (e.g., rat striatum) or membranes from cell lines stably expressing human D2 receptors in an ice-cold assay buffer.[9][10]
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the resulting membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Incubation:
-
In assay tubes, combine the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]Spiperone), and a range of concentrations of the unlabeled test compounds (promazine or chlorpromazine).[9]
-
Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled D2 antagonist like haloperidol).
-
-
Equilibrium:
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient duration to allow the binding to reach equilibrium.[11]
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (promazine or chlorpromazine).
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding).
-
Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Experimental Protocol: D2 Receptor Functional (cAMP) Assay
This assay measures the functional consequence of receptor binding by quantifying the inhibition of cAMP production.[8]
Objective: To determine and compare the functional antagonist potency (IC50) of promazine HCl and chlorpromazine HCl at the D2 receptor.
Methodology:
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.
-
Culture the cells to an appropriate confluency in multi-well plates.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist (promazine or chlorpromazine) for a defined period.
-
Stimulate the cells with a D2 receptor agonist (e.g., dopamine or quinpirole) at a concentration that elicits a sub-maximal response (e.g., EC80). This stimulation will cause a decrease in intracellular cAMP.
-
Concurrently, add an agent like forskolin to stimulate adenylyl cyclase and generate a robust cAMP signal, which allows for a clearer measurement of the inhibitory effect of the D2 agonist.
-
-
cAMP Quantification:
-
After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a time-resolved fluorescence energy transfer (TR-FRET) or enzyme-linked immunosorbent assay (ELISA).[11]
-
-
Data Analysis:
-
Plot the measured cAMP levels (or fluorescence signal) against the logarithm of the antagonist concentration.
-
Use non-linear regression to fit the data and determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist's inhibitory effect.
-
Comparative Data Summary (Hypothetical)
The data generated from these in vitro assays can be summarized for direct comparison.
| Compound | D2 Binding Affinity (Ki, nM) | D2 Functional Antagonism (IC50, nM) |
| Promazine HCl | 25.5 | 40.2 |
| Chlorpromazine HCl | 10.1 | 15.8 |
Note: These are representative values for illustrative purposes.
In Vivo Efficacy Assessment: Animal Models of Antipsychotic Activity
While in vitro assays are crucial for mechanistic understanding, in vivo models are essential to evaluate how a compound's molecular activity translates into a behavioral effect relevant to psychosis.[12][13] These models are predictive of clinical antipsychotic efficacy.[14]
Caption: General experimental workflow for in vivo antipsychotic testing.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
This model is based on the hyperdopaminergic theory of schizophrenia.[15] Psychostimulants like amphetamine increase dopamine release, causing hyperlocomotion (increased movement) in rodents, which is considered a proxy for positive psychotic symptoms.[16] Antipsychotics are effective at blocking this behavior.
Objective: To assess the ability of promazine HCl and chlorpromazine HCl to reverse amphetamine-induced hyperlocomotion in mice or rats.
Methodology:
-
Animals: Use male Swiss albino mice or Wistar rats.[17]
-
Apparatus: An open-field arena equipped with infrared beams or video-tracking software to automatically record locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Habituate animals to the open-field arena for 30-60 minutes one day prior to testing.
-
On the test day, administer the test compound (promazine, chlorpromazine) or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 30-60 minutes), administer amphetamine (e.g., 1-5 mg/kg, i.p.) to all animals except a vehicle-only control group.
-
Immediately place the animals back into the open-field arena and record locomotor activity for 60-90 minutes.
-
-
Data Analysis:
-
Quantify the total distance traveled or other locomotor parameters for each treatment group.
-
Compare the activity of the amphetamine-only group to the vehicle-only group to confirm hyperlocomotion.
-
Use one-way ANOVA followed by a post-hoc test to determine if promazine and chlorpromazine significantly reduced amphetamine-induced hyperlocomotion compared to the amphetamine-only group. Calculate the dose at which a 50% reduction occurs (ED50).
-
Experimental Protocol: Conditioned Avoidance Response (CAR)
The CAR test is highly predictive of antipsychotic efficacy.[12][18] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) in response to a neutral conditioned stimulus (e.g., a light or sound). Antipsychotic drugs selectively block this learned avoidance response without impairing the animal's ability to escape the shock once it starts (the unconditioned response).[19]
Objective: To evaluate the ability of promazine HCl and chlorpromazine HCl to selectively suppress the conditioned avoidance response.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats.
-
Apparatus: A shuttle box or a Cook's pole climbing apparatus. The pole climbing apparatus consists of a chamber with a grid floor for delivering a foot shock and a central pole the rat can climb to escape.[19]
-
Procedure (Training):
-
Place a rat in the chamber. Present a conditioned stimulus (CS), such as a buzzer, for a set period (e.g., 10 seconds).
-
If the rat does not climb the pole during the CS, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor concurrently with the CS.
-
The trial ends when the rat climbs the pole to escape the shock. An avoidance response is recorded if the rat climbs during the CS-only period; an escape response is recorded if it climbs after the shock begins.
-
Repeat trials until the animals reach a stable criterion of avoidance (e.g., >80% avoidance responses).
-
-
Procedure (Testing):
-
Administer promazine, chlorpromazine, or vehicle to the trained rats.
-
After a pre-treatment period, subject the animals to a session of CAR trials.
-
Record the number of avoidance responses, escape responses, and escape failures (if any).
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each treatment group.
-
A significant reduction in avoidance responses without a significant increase in escape failures indicates a specific antipsychotic effect.[19]
-
Use appropriate statistical tests (e.g., ANOVA) to compare the effects of promazine and chlorpromazine to the vehicle control.
-
Comparative Data Summary (Hypothetical)
| Compound | Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | Conditioned Avoidance Response (ED50, mg/kg) |
| Promazine HCl | 12.0 | 15.5 |
| Chlorpromazine HCl | 5.0 | 6.5 |
Note: These are representative values for illustrative purposes. A lower ED50 indicates higher potency.
Conclusion and Interpretation
This guide outlines a systematic approach to evaluating the efficacy of this compound using chlorpromazine as a positive control. The in vitro data provides a quantitative measure of the drug's affinity and potency at its primary molecular target, the D2 receptor. The in vivo data demonstrates the translation of this molecular activity into a behaviorally relevant antipsychotic effect.
By directly comparing the Ki, IC50, and ED50 values of promazine to those of chlorpromazine, researchers can definitively characterize its efficacy profile. The expected outcome, consistent with existing literature, is that while promazine demonstrates clear antipsychotic activity through D2 receptor antagonism, it will likely be less potent than chlorpromazine across all assays.[3] This comprehensive, data-driven comparison is fundamental for positioning promazine within the broader landscape of antipsychotic agents and for informing further drug development efforts.
References
- 1. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. Chlorpromazine versus atypical antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of promazine and chlorpromazine in mental syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Effects of Promazine and Chlorpromazine in Mental Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Promazine Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Promazine Hydrochloride. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond a simple checklist, offering a technical rationale for each step to ensure that disposal protocols are not just followed, but understood.
Understanding the Imperative for Specialized Disposal
This compound is a phenothiazine derivative used in research for its antipsychotic and antiemetic properties.[1] Its chemical nature, however, necessitates stringent disposal protocols. Improper disposal can lead to environmental contamination and pose significant health risks.[2][3] The core principle of this guide is to manage this compound waste from "cradle-to-grave" in accordance with all applicable regulations, primarily those set forth by the Environmental Protection Agency (EPA) and supplemented by state and local authorities.[4]
Hazard Profile: The "Why" Behind the Protocol
The specific disposal procedures for this compound are dictated by its inherent chemical and toxicological properties. Understanding these hazards is fundamental to appreciating the necessity of each step in the disposal workflow.
| Hazard Classification | Description | Causality and Disposal Implication |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][5] | Direct ingestion is a primary exposure risk. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be consumed by wildlife. |
| Skin Sensitization | May cause an allergic skin reaction.[3][5][6] | Direct skin contact can lead to sensitization and dermatitis.[5] This mandates the use of appropriate personal protective equipment (PPE) during handling and disposal, and dictates that all contaminated materials be treated as hazardous waste. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][3] | This is a critical environmental consideration. Even small quantities can harm aquatic ecosystems. This property is the primary driver behind the strict prohibition of drain disposal ("sewering") of pharmaceutical waste by the EPA.[7][8][9] |
| Chemical Incompatibility | Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2][5] | Mixing with incompatible chemicals can lead to hazardous reactions, potentially generating toxic fumes or compromising containment.[2][5] This underscores the absolute necessity of waste segregation. |
| Degradation Potential | Susceptible to degradation by light (photodegradation) and oxidation.[10][11] | Degradation can lead to the formation of byproducts such as sulfoxides and N-oxides.[10][12] While these are part of the breakdown process, the uncontrolled release of any active pharmaceutical ingredient or its derivatives is undesirable. Disposal methods must account for the compound in its original and potentially degraded forms. |
The Regulatory Landscape: A Framework for Compliance
All laboratory waste disposal is governed by a hierarchy of regulations. While federal standards from the EPA provide a baseline, state and local rules are often more stringent.[7] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
The EPA's Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste.[4] Under this act, pharmaceutical waste like this compound is classified as hazardous, and as of a 2019 EPA final rule, is explicitly banned from being disposed of via flushing or pouring down the drain.[8][9]
Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating system for the safe handling and disposal of this compound waste. Each step is designed to mitigate risk and ensure regulatory compliance.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or waste), ensure the following PPE is worn to prevent skin contact and inhalation of dusts or aerosols:[5][13]
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat is mandatory. For handling larger quantities or during spill cleanup, impervious clothing may be necessary.
-
Respiratory Protection: A respirator may be required when handling the powder form if dusts are generated.
Step 2: Waste Stream Segregation and Characterization
Proper segregation is the most critical step in laboratory waste management.[14][15] Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Use the following decision-making process to characterize and segregate your waste.
Caption: Decision workflow for segregating this compound waste streams.
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidental exposures and ensure the waste is handled correctly by disposal personnel.[14][16]
-
Use Compatible Containers: For liquid waste, use glass or high-density polyethylene containers that can be tightly sealed.[15][16] For solid waste, ensure containers are leak-proof.
-
Keep Containers Closed: Waste containers must be kept sealed at all times, except when adding waste.[16]
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[16]
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List all constituents, including solvents and their approximate percentages. Do not use abbreviations.[16]
-
The date the waste was first added to the container.
-
The specific hazards (e.g., Toxic, Environmental Hazard).
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within your lab, at or near the point of generation, for the temporary storage of hazardous waste.[16]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[15]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[16]
Step 5: Final Disposal via Certified Contractor
Under no circumstances should laboratory personnel attempt to treat or dispose of this compound waste themselves.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Professional Disposal: The waste will be collected by a licensed hazardous waste management service for final disposal, which is typically high-temperature incineration at a specialized facility.[17] This is the EPA's recommended method for destroying pharmaceuticals to render them non-retrievable and minimize environmental impact.[18][19]
Emergency Procedure: Small Spill Cleanup
In the event of a small spill of this compound powder or solution:[11]
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as described in Step 1.
-
Contain the Spill:
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with alcohol, followed by soap and water.[2][5]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as this compound hazardous waste.[5]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their responsibility to protect themselves, their colleagues, and the environment.
References
- 1. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|53-60-1|MSDS [dcchemicals.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. epa.gov [epa.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 9. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PROMETHAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. actenviro.com [actenviro.com]
- 18. epa.gov [epa.gov]
- 19. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Promazine Hydrochloride
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Promazine Hydrochloride. Moving beyond a simple checklist, this document explains the causality behind each safety protocol, fostering a self-validating system of laboratory safety. Our goal is to be your preferred source for chemical handling information, building deep trust by providing value beyond the product itself.
Understanding the Risks: Why Specific PPE is Crucial
This compound, a phenothiazine derivative, presents several potential hazards in a laboratory setting. Understanding these risks is the first step in mitigating them effectively. The primary routes of occupational exposure are inhalation of aerosolized particles, skin contact, eye contact, and accidental ingestion.
-
Inhalation: As a fine powder, this compound can easily become airborne during weighing, transferring, or compounding. Inhaling these particles can lead to respiratory irritation and systemic effects.[1][2]
-
Skin Contact: The compound can cause skin sensitization, an allergic reaction upon repeated contact.[1][3][4] Some sources also indicate it can be harmful if absorbed through the skin. Therefore, direct contact with the powder or solutions should be strictly avoided.
-
Eye Contact: Direct contact with the eyes can cause irritation.[5] Due to the delicate nature of eye tissue, any exposure is considered serious and requires immediate attention.
-
Ingestion: While less common in a laboratory setting with proper procedures, accidental ingestion is harmful.[1][3][6]
Given these hazards, a multi-layered approach to personal protection is not just recommended; it is imperative for ensuring the safety of all laboratory personnel.
The Core of Protection: Selecting the Right PPE
The selection of appropriate Personal Protective Equipment (PPE) is dependent on the specific task being performed and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Weighing and Transferring Powder | Double-gloving with chemotherapy-rated gloves | Disposable, back-closing, impervious gown | Safety goggles with side shields | Fit-tested N95 respirator or higher |
| Preparing Solutions | Double-gloving with chemotherapy-rated gloves | Disposable, back-closing, impervious gown | Safety goggles with side shields | Recommended if not performed in a ventilated enclosure |
| In-vitro/In-vivo Dosing | Chemotherapy-rated gloves | Lab coat or disposable gown | Safety glasses with side shields | Not typically required if handling solutions |
| Handling Waste and Decontamination | Double-gloving with chemotherapy-rated gloves | Disposable, back-closing, impervious gown | Safety goggles with side shields | As needed based on spill risk |
A Deeper Dive into PPE Specifications
-
Gloves: Double-gloving is a best practice when handling hazardous compounds. The outer glove should be removed immediately after handling the compound, and the inner glove removed before leaving the work area. Gloves should be powder-free to prevent aerosolization of the compound.[7] They should also be chemotherapy-rated and meet ASTM D6978 standards.[7]
-
Gowns: A disposable, solid-front, back-closing gown made of a low-permeability fabric is essential to protect against splashes and spills.[7] The cuffs should be tight-fitting (elastic or knit) to prevent exposure at the wrist.
-
Eye and Face Protection: Safety goggles with side shields provide a good seal around the eyes.[1][6] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Respiratory Protection: For handling the powdered form of this compound, a fit-tested N95 respirator is the minimum requirement to protect against inhalation of airborne particles.[2][7]
The Workflow of Safety: Donning and Doffing Procedures
The order and method of putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown: Put on the impervious gown, ensuring it is securely closed in the back.
-
Respiratory Protection: If required, don the fit-tested N95 respirator, ensuring a tight seal.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don the first pair of gloves, ensuring the cuffs go over the cuffs of the gown. Don the second, outer pair of gloves over the first.
Doffing PPE: A Contamination-Conscious Approach
The principle of doffing is to touch the potentially contaminated outer surfaces of the PPE as little as possible with ungloved hands.
-
Outer Gloves: Remove the outer pair of gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[8]
-
Gown: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.
-
Eye Protection: Remove eye protection by handling the ear or head straps.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Below is a visual representation of the donning and doffing sequence.
Engineering Controls: Your First Line of Defense
While PPE is crucial, it should be considered the last line of defense. Engineering controls are designed to remove the hazard at the source.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][6]
-
Chemical Fume Hood: When weighing or otherwise handling the powdered form, a certified chemical fume hood is essential to capture airborne particles.
-
Closed Systems: For larger-scale operations, consider the use of closed systems to minimize the potential for exposure.
The decision to use certain engineering controls can be visualized as follows:
Spill Management and Waste Disposal: A Comprehensive Plan
Accidents can happen, and a clear plan for spill management and waste disposal is non-negotiable.
Spill Response
-
Minor Spills: For small spills of the powder, carefully dampen the material with water to prevent it from becoming airborne.[2] Then, gently sweep or vacuum the material into a sealed, labeled container for disposal. The vacuum cleaner must be fitted with a HEPA filter.[2]
-
Major Spills: In the event of a large spill, evacuate the area and alert your institution's emergency response team. Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) and full protective clothing should enter the area to clean up the spill.[1][2]
Waste Disposal
All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound should be considered contaminated waste.
-
Segregation: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.
-
Decontamination: Decontaminate reusable equipment, such as glassware, by thoroughly washing with an appropriate solvent.
-
Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's environmental health and safety department for specific guidance.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its risks and the diligent application of appropriate safety measures. By integrating the principles and procedures outlined in this guide into your daily laboratory workflow, you contribute to a robust culture of safety that protects you and your colleagues. Remember that this guide is a living document; always consult the most recent Safety Data Sheet for the specific product you are using and adhere to your institution's safety policies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound|53-60-1|MSDS [dcchemicals.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. ibc.utah.edu [ibc.utah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
